molecular formula C4H9Cl2O4P B12391953 Bis(2-chloroethyl) phosphate-d8

Bis(2-chloroethyl) phosphate-d8

Cat. No.: B12391953
M. Wt: 231.04 g/mol
InChI Key: PMGHIGLOERPWGC-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl) phosphate-d8 is a useful research compound. Its molecular formula is C4H9Cl2O4P and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H9Cl2O4P

Molecular Weight

231.04 g/mol

IUPAC Name

bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2

InChI Key

PMGHIGLOERPWGC-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of Bis(2-chloroethyl) phosphate-d8. It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as an internal standard in quantitative analytical methods.

Core Physical Properties

This compound is the deuterated form of Bis(2-chloroethyl) phosphate (B84403). The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C4HD8Cl2O4P[1]
Molecular Weight 231.04 g/mol [1]
CAS Number 1477495-02-5[1]
Appearance Solid[2]
Color Off-white to light yellow[2]
Purity ≥98%[1]
Solubility Soluble in DMSO (1 mg/mL)[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of Bis(2-chloroethyl) phosphate.

A general protocol for its use as an internal standard is outlined below.

General Protocol for Quantitative Analysis using this compound as an Internal Standard

This protocol describes a typical workflow for the quantification of an analyte (in this case, Bis(2-chloroethyl) phosphate) in a complex matrix such as plasma or environmental samples.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-deuterated Bis(2-chloroethyl) phosphate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

  • Add a fixed concentration of the this compound internal standard to each calibration standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To an aliquot of the unknown sample, add the same fixed concentration of the this compound internal standard.

  • Perform sample extraction to isolate the analyte and internal standard from the matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

4. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation:

    • Column: A suitable C18 column is often used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both with a small percentage of formic acid, is typical.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Monitor the precursor-to-product ion transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.

G cluster_prep Preparation cluster_cal Calibration & QC cluster_sample Sample Processing cluster_analysis Analysis Stock_Analyte Analyte Stock (Bis(2-chloroethyl) phosphate) Calibration Calibration Standards Stock_Analyte->Calibration QC Quality Controls Stock_Analyte->QC Stock_IS Internal Standard Stock (this compound) Stock_IS->Calibration Stock_IS->QC Spike_IS Spike with Internal Standard Stock_IS->Spike_IS LC_MS LC-MS/MS Analysis Calibration->LC_MS QC->LC_MS Sample Unknown Sample Sample->Spike_IS Extraction Sample Extraction (LLE, SPE, etc.) Spike_IS->Extraction Extraction->LC_MS Data Data Processing (Peak Integration) LC_MS->Data Curve Calibration Curve Construction Data->Curve Quantification Quantification of Unknowns Data->Quantification Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

chemical structure of deuterated Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Deuterated Bis(2-chloroethyl) Phosphate (B84403)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of deuterated Bis(2-chloroethyl) phosphate, a stable isotope-labeled compound relevant to the fields of pharmaceutical research and development. It covers the chemical structure, physicochemical properties, potential synthetic pathways, and key applications, with a focus on its role as an analytical standard.

Introduction to Deuteration in Drug Development

The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, has become a valuable tool in modern medicinal chemistry.[1][2] This subtle structural modification, known as deuteration, can significantly alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of enzyme-catalyzed bond cleavage.[1] This phenomenon, the kinetic isotope effect, can be leveraged to improve a drug's pharmacokinetic properties, such as increasing its half-life, enhancing systemic exposure, and reducing the formation of potentially toxic metabolites.[1][3]

Beyond modifying drug metabolism, deuterated compounds are critical as internal standards for quantitative bioanalysis. Their chemical behavior is nearly identical to the non-deuterated (endogenous) analyte, but their increased mass allows them to be distinguished by mass spectrometry. This makes them ideal for accurately quantifying the concentration of a target compound in complex biological matrices. Bis(2-chloroethyl) phosphate-d8 serves as such an internal standard, particularly for monitoring its parent compound, a metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP).[4]

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of Bis(2-chloroethyl) phosphate, where all eight hydrogen atoms have been substituted with deuterium.

chemical_structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH OH P->OH inv1 O1->inv1 inv2 O2->inv2 C1 CD₂ C2 CD₂ C1->C2 Cl1 Cl C2->Cl1 C3 CD₂ C4 CD₂ C3->C4 Cl2 Cl C4->Cl2 inv1->C1 inv2->C3 inv3 inv4

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄HD₈Cl₂O₄P[5][6]
Molecular Weight 231.04 g/mol [5][6]
CAS Number 1477495-02-5[5][6]
Unlabeled CAS Number 3040-56-0[5][6]
Appearance Off-white to light yellow solid[5][6]
SMILES ClC([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])Cl)(O)=O[5][6]
Solubility In DMSO: 1 mg/mL (4.33 mM); requires ultrasonic and warming[5][6]
Storage (Solid) 4°C, protect from light, stored under nitrogen[5][6]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[5][6]

Experimental Protocols

Potential Synthetic Pathway

While specific synthesis protocols for the deuterated analog are not publicly detailed, a common method for preparing the non-deuterated parent compound, Bis(2-chloroethyl) 2-chloroethylphosphonate, is through a Michaelis-Arbuzov rearrangement.[7] This industrial process typically involves the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide to form a tris(2-chloroethyl) phosphite (B83602) intermediate, which then undergoes thermal rearrangement.[7][8] A plausible pathway for the synthesis of the deuterated title compound would adapt this route using deuterated ethylene oxide (ethylene oxide-d4).

synthesis_pathway PCl3 Phosphorus Trichloride (PCl₃) Phosphite_d12 Tris(2-chloroethyl-d₄) phosphite (Intermediate) PCl3->Phosphite_d12 EthyleneOxide_d4 Ethylene Oxide-d₄ EthyleneOxide_d4->Phosphite_d12 Phosphate_d8 Bis(2-chloroethyl-d₄) phosphate-d₈ Phosphite_d12->Phosphate_d8 step1_cond Low Temperature (e.g., 15-20°C) step2_cond Michaelis-Arbuzov Rearrangement (Heat) hydrolysis Hydrolysis mid1 mid1->step1_cond mid2 mid2->step2_cond mid3 mid3->hydrolysis

Caption: Plausible synthetic pathway via Michaelis-Arbuzov rearrangement.

General Protocol Outline:

  • Phosphite Formation: Deuterated ethylene oxide (gas) is bubbled through cooled phosphorus trichloride. The reaction is exothermic and maintained at a low temperature (e.g., 15-20°C) to yield the intermediate, tris(2-chloroethyl-d4) phosphite.[7]

  • Rearrangement: The crude phosphite intermediate is heated. This thermal treatment induces the Michaelis-Arbuzov rearrangement to form the corresponding phosphonate (B1237965).

  • Hydrolysis: The resulting phosphonate can be hydrolyzed to yield the final Bis(2-chloroethyl-d4) phosphate product.

  • Purification: The final product would likely be purified using techniques such as distillation under reduced pressure.[7]

Application as an Internal Standard in Bioanalysis

Deuterated Bis(2-chloroethyl) phosphate is primarily used as an internal standard for the quantification of its non-deuterated analog in biological samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

analytical_workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with Known Amount of Deuterated Internal Standard (IS) (BCEP-d8) sample->spike extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) spike->extract analyze LC-MS/MS Analysis extract->analyze acquire Data Acquisition (Monitor Analyte & IS transitions) analyze->acquire process Data Processing acquire->process quantify Quantification process->quantify Calculate Peak Area Ratio (Analyte / IS) result Final Concentration of Analyte quantify->result Determine Analyte Concentration using Calibration Curve

Caption: Workflow for quantitative bioanalysis using a deuterated standard.

Methodology for LC-MS/MS Quantification:

  • Sample Spiking: A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the workflow.

  • Extraction: The analyte and the internal standard are co-extracted from the biological matrix to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • LC Separation: The extracted sample is injected into an LC system, where the analyte and internal standard are chromatographically separated from other components. Due to their similar physicochemical properties, they typically have very close retention times.

  • MS/MS Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. The difference in mass allows for their simultaneous but distinct detection.

  • Quantification: The peak area of the analyte is measured relative to the peak area of the internal standard. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then calculated from this curve. The use of the internal standard corrects for variability in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.

References

Synthesis and Isotopic Labeling of Bis(2-chloroethyl) phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Bis(2-chloroethyl) phosphate (B84403) (BCEP), a significant metabolite of the widely used flame retardant Tris(2-chloroethyl) phosphate (TCEP). This document details established synthetic methodologies, protocols for isotopic enrichment, and presents quantitative data in a structured format for ease of comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and labeling processes.

Synthesis of Bis(2-chloroethyl) phosphate

The synthesis of Bis(2-chloroethyl) phosphate can be approached through two primary strategies: the direct reaction of phosphorus oxychloride with 2-chloroethanol (B45725) and the controlled hydrolysis of Tris(2-chloroethyl) phosphate (TCEP).

Direct Synthesis from Phosphorus Oxychloride and 2-Chloroethanol

This method involves the direct reaction of phosphorus oxychloride with two equivalents of 2-chloroethanol. The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-chloroethanol on the phosphorus center, leading to the displacement of chloride ions.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Phosphorus oxychloride (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or diethyl ether, and cooled to 0°C in an ice bath.

  • Addition of 2-Chloroethanol: A solution of 2-chloroethanol (2.0 eq) and a non-nucleophilic base, such as triethylamine (B128534) (2.0 eq), in the same anhydrous solvent is added dropwise to the stirred solution of phosphorus oxychloride over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Controlled Hydrolysis of Tris(2-chloroethyl) phosphate (TCEP)

Bis(2-chloroethyl) phosphate is a known hydrolysis product of TCEP.[1] This transformation can be achieved under controlled acidic or basic conditions.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with Tris(2-chloroethyl) phosphate (TCEP).

  • Reaction: A solution of hydrochloric acid (e.g., 1 M aqueous solution) is added to the TCEP. The mixture is heated to reflux (approximately 100°C) and stirred for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography.

Isotopic Labeling of Bis(2-chloroethyl) phosphate

Isotopic labeling is a crucial technique for quantitative analysis and mechanistic studies. Bis(2-chloroethyl) phosphate can be labeled with various isotopes, including deuterium (B1214612) (²H or D), carbon-13 (¹³C), and phosphorus-32 (B80044) (³²P).

Deuterium Labeling

Deuterium-labeled Bis(2-chloroethyl) phosphate (BCEP-d8) can be synthesized using deuterated 2-chloroethanol in the direct synthesis method described in section 1.1. The use of commercially available 2-chloroethanol-d4 would result in the corresponding deuterated product.

Carbon-13 Labeling

For ¹³C labeling, commercially available ¹³C-labeled ethylene (B1197577) oxide can be used as a starting material to first synthesize ¹³C-labeled 2-chloroethanol, which is then reacted with phosphorus oxychloride as described in section 1.1.

  • Reaction Setup: A cooled reaction vessel is charged with a suitable solvent and a catalyst (e.g., a Lewis acid).

  • Reaction: ¹³C-labeled ethylene oxide is bubbled through the solution while simultaneously introducing hydrogen chloride gas at a controlled rate, maintaining a low temperature (e.g., 0-5°C).

  • Purification: The resulting ¹³C-labeled 2-chloroethanol is then purified, for instance by distillation.

This labeled intermediate can then be used in the synthesis of [¹³C₄]-Bis(2-chloroethyl) phosphate.

Phosphorus-32 Labeling

Radiolabeling with ³²P is essential for many biological assays. [³²P]-Bis(2-chloroethyl) phosphate can be synthesized using [³²P]-phosphorus oxychloride.

Caution: This procedure involves radioactive materials and must be performed in a designated radioisotope laboratory with appropriate shielding and safety precautions.

  • Reaction Setup: The reaction is carried out in a shielded fume hood. A micro-reaction vessel is charged with [³²P]-phosphorus oxychloride (specific activity should be chosen based on the experimental needs) in an anhydrous solvent.

  • Reaction: A solution of 2-chloroethanol and triethylamine in the same solvent is added dropwise at 0°C.

  • Work-up and Purification: The work-up and purification steps are similar to the non-labeled synthesis, with all waste materials being treated as radioactive waste. Purification is typically performed using techniques that are amenable to small scales and can be performed in a shielded environment, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Bis(2-chloroethyl) phosphate and its analogs.

Synthesis MethodStarting MaterialsProductReported YieldPurityReference
Direct Synthesis (Analogous Reaction)2-chloroethyl phosphonic dichloride, Ethylene oxideBis(2-chloroethyl) 2-chloroethylphosphonate97-98%97.5-98.0%[2]
Michaelis-Arbuzov Rearrangement (Analogous)Tris(2-chloroethyl) phosphiteBis(2-chloroethyl) 2-chloroethylphosphonate>60%Not reported[3]
Cyclophosphorodiamidate Synthesis (Related)Phenyl phosphorodichloridate, Bis(2-chloroethyl)aminePhenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate89-92%Not reported[4]
Isotopic Labeling MethodIsotopeLabeled PrecursorProductExpected Isotopic Enrichment
Direct SynthesisD2-Chloroethanol-d₄Bis(2-chloroethyl-d₄) phosphate>98%
Direct Synthesis¹³C[¹³C₂]-2-Chloroethanol[¹³C₄]-Bis(2-chloroethyl) phosphate>99%
Direct Synthesis³²P[³²P]-Phosphorus oxychloride[³²P]-Bis(2-chloroethyl) phosphateCarrier-free or as specified

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and isotopic labeling of Bis(2-chloroethyl) phosphate.

Synthesis_Workflow cluster_direct Direct Synthesis cluster_hydrolysis Controlled Hydrolysis POCl3 Phosphorus Oxychloride Reaction1 Reaction in Anhydrous Solvent with Base (e.g., Et3N) POCl3->Reaction1 2CE 2-Chloroethanol 2CE->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Purification1 Vacuum Distillation or Column Chromatography Workup1->Purification1 BCEP1 Bis(2-chloroethyl) phosphate Purification1->BCEP1 TCEP Tris(2-chloroethyl) phosphate (TCEP) Reaction2 Acid-Catalyzed Hydrolysis (e.g., HCl) TCEP->Reaction2 Workup2 Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 BCEP2 Bis(2-chloroethyl) phosphate Purification2->BCEP2 Labeling_Workflow cluster_labeling Isotopic Labeling via Direct Synthesis cluster_precursors Labeled Precursors cluster_products Labeled Products POCl3_32P [³²P]-Phosphorus Oxychloride Reaction Reaction with Unlabeled Counterpart & Base POCl3_32P->Reaction with 2-Chloroethanol 2CE_D 2-Chloroethanol-d₄ 2CE_D->Reaction with POCl₃ 2CE_13C [¹³C₂]-2-Chloroethanol 2CE_13C->Reaction with POCl₃ BCEP_32P [³²P]-Bis(2-chloroethyl) phosphate Reaction->BCEP_32P yields BCEP_D Bis(2-chloroethyl-d₄) phosphate Reaction->BCEP_D yields BCEP_13C [¹³C₄]-Bis(2-chloroethyl) phosphate Reaction->BCEP_13C yields

References

The Unseen Guardian: A Technical Guide to Bis(2-chloroethyl) phosphate-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within environmental monitoring, clinical toxicology, and drug development, the pursuit of accuracy and precision is paramount. The variability inherent in complex biological and environmental matrices necessitates a steadfast reference point to ensure the reliability of analytical data. This technical guide delves into the core advantages and practical application of Bis(2-chloroethyl) phosphate-d8 (BCEP-d8) as a premier internal standard for mass spectrometry-based quantification, most notably for its non-deuterated analogue, Bis(2-chloroethyl) phosphate (B84403) (BCEP), a metabolite of the organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP).

The Cornerstone of Accurate Quantification: Why BCEP-d8 Excels

The utility of an internal standard (IS) lies in its ability to mimic the analyte of interest throughout the analytical process—from sample preparation to detection—without interfering with its measurement. A stable isotope-labeled internal standard, such as BCEP-d8, is the gold standard in mass spectrometry.[1][2] The incorporation of eight deuterium (B1214612) atoms into the BCEP molecule imparts a distinct mass shift, allowing it to be differentiated from the native analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties.[1]

The primary advantages of employing BCEP-d8 include:

  • Compensation for Matrix Effects: Complex sample matrices, such as urine and plasma, contain endogenous components that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[3] Because BCEP-d8 co-elutes with BCEP and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, thus correcting for these matrix-induced variations.[2]

  • Correction for Sample Loss during Preparation: Sample preparation procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can result in variable recovery of the analyte. By adding a known amount of BCEP-d8 to the sample at the beginning of the workflow, any losses of the native BCEP during extraction and handling are mirrored by proportional losses of the internal standard, ensuring the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, BCEP-d8 significantly enhances the precision and accuracy of the analytical method. This is crucial for reliable biomonitoring and pharmacokinetic studies where subtle changes in concentration can have significant implications.

Quantitative Performance in Analytical Methods

The use of BCEP-d8 as an internal standard has been validated in numerous studies for the quantification of BCEP in various matrices. The following table summarizes typical performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99Indicates a strong linear relationship between the analyte concentration and the instrument response over a defined range.
Limit of Quantification (LOQ) 0.1 - 1.2 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[4]
Recovery 69% - 119%The percentage of the analyte that is successfully extracted from the sample matrix and measured.[4]
Matrix Effect Typically within ±15%The influence of co-eluting matrix components on the ionization of the analyte. Values close to 100% (or a factor of 1) indicate minimal effect.
Inter-day Precision (%RSD) < 15%The variation in measurements of the same sample on different days, indicating the reproducibility of the method.
Intra-day Precision (%RSD) < 10%The variation in measurements of the same sample within the same day, indicating the repeatability of the method.

Experimental Protocol: Quantification of BCEP in Urine using BCEP-d8

This section provides a detailed methodology for the analysis of BCEP in human urine using BCEP-d8 as an internal standard, based on established LC-MS/MS methods.[4][5]

1. Materials and Reagents

  • Bis(2-chloroethyl) phosphate (BCEP) analytical standard

  • This compound (BCEP-d8) internal standard solution (e.g., 1 µg/mL in acetonitrile)[6]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Ammonium (B1175870) formate

  • Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange)

  • Human urine samples

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare stock solutions of BCEP and BCEP-d8 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of BCEP by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of the BCEP working solutions into a pooled blank urine matrix.

  • Quality Control Samples: Prepare QCs at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw urine samples to room temperature.

  • To a 1 mL aliquot of each urine sample (calibration standards, QCs, and unknowns), add a fixed volume of the BCEP-d8 internal standard working solution (e.g., 20 µL of a 1 µg/mL solution).

  • Vortex mix the samples for 30 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the urine samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences (e.g., with water and a low percentage of organic solvent).

  • Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., a higher percentage of organic solvent with a modifier).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both BCEP and BCEP-d8. These transitions need to be optimized for the specific instrument used.

      • Example BCEP transition: m/z 223 -> m/z [fragment ion]

      • Example BCEP-d8 transition: m/z 231 -> m/z [fragment ion]

5. Data Analysis

  • Integrate the peak areas for both BCEP and BCEP-d8 in all samples.

  • Calculate the peak area ratio of BCEP to BCEP-d8 for each standard, QC, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a linear regression model.

  • Determine the concentration of BCEP in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further elucidate the role and application of BCEP-d8, the following diagrams illustrate the experimental workflow and the logical principle of internal standard correction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add BCEP-d8 Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Dry_Recon Evaporation & Reconstitution Elute->Dry_Recon LC_MS LC-MS/MS Analysis Dry_Recon->LC_MS Peak_Area Peak Area Integration LC_MS->Peak_Area Ratio Calculate Peak Area Ratio (BCEP/BCEP-d8) Peak_Area->Ratio Cal_Curve Calibration Curve Construction Ratio->Cal_Curve Quant Quantification of BCEP Concentration Cal_Curve->Quant

Caption: Experimental workflow for the quantification of BCEP in urine using BCEP-d8.

logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_result Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS BCEP-d8 (Internal Standard) Matrix->IS affects both Recovery Variable Sample Recovery Recovery->IS affects both Ratio Peak Area Ratio (Analyte/IS) IS->Ratio Result Accurate & Precise Quantification Ratio->Result corrects for variability

Caption: Logical diagram illustrating how BCEP-d8 corrects for analytical variability.

Conclusion

This compound stands as an indispensable tool for researchers and scientists requiring high-fidelity quantitative data for BCEP. Its ability to compensate for matrix effects and variations in sample recovery makes it a cornerstone of robust and reliable analytical methods. By integrating BCEP-d8 into analytical workflows, laboratories can achieve the accuracy and precision necessary for meaningful contributions to environmental science, toxicology, and pharmaceutical development.

References

The Gold Standard in Bioanalysis: A Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Bisphenol A using d8-BPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Isotope Dilution Mass Spectrometry (IDMS) for the precise quantification of Bisphenol A (BPA), a compound of significant interest in toxicology and drug development due to its endocrine-disrupting properties. This document details the core mechanism of IDMS utilizing the deuterated internal standard, d8-Bisphenol A (d8-BPA), and offers comprehensive experimental protocols and quantitative data to support the implementation of this robust analytical technique.

The Core Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the highly accurate and precise quantification of analytes in complex matrices. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, known as the internal standard (IS), to the sample prior to any sample processing steps.

In the context of Bisphenol A analysis, a deuterated analog, typically d8-BPA or d16-BPA, serves as the ideal internal standard. Deuterated standards are chemically almost identical to the native analyte, with the only significant difference being the substitution of hydrogen atoms with deuterium. This results in a higher mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard.

The power of this technique stems from the fact that the isotopically labeled internal standard behaves virtually identically to the native analyte during sample extraction, cleanup, chromatography, and ionization.[1] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the signal from the native analyte to the signal from the internal standard remains constant, enabling highly accurate quantification that is independent of sample recovery.

Quantitative Data Summary

The use of d8-BPA in conjunction with IDMS provides excellent linearity, sensitivity, and reproducibility for the quantification of BPA in various biological and environmental matrices. The following tables summarize typical quantitative performance data from validated IDMS methods.

Table 1: Linearity and Sensitivity of BPA Quantification using d8-BPA IDMS

MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Human Urine0.25–20.00.25[2]
Human Urine0.1 - 0.30.1 - 0.3[3]
Air Samples0.0035 - 1.75 (µ g/filter )0.0035 (µ g/filter )[4]
Water2.5 - 40 (µg/L)0.5 (µg/L)[5]
Plant-Based Beverages0.78 - 1000.78[6]

Table 2: Accuracy and Precision of BPA Quantification using d8-BPA IDMS

MatrixSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Human Urine2 and 1092 - 1051 - 6[3]
Air SamplesNot Specified985[4]
Plant-Based Beverages1, 10, 10095.0 - 97.0Not Specified[6]
Human SalivaNot SpecifiedGoodGood[7]

Experimental Protocols

This section provides a detailed methodology for the quantification of BPA in a biological matrix (e.g., human urine) using IDMS with d8-BPA as the internal standard.

Materials and Reagents
  • Analytes and Internal Standard:

    • Bisphenol A (BPA) certified reference standard

    • d8-Bisphenol A (d8-BPA) or d16-Bisphenol A (BPA-d16) certified reference standard

  • Solvents and Reagents:

    • HPLC-grade methanol (B129727), acetonitrile, and water

    • Formic acid (or other suitable mobile phase modifier)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Reagent for enzymatic hydrolysis (if analyzing total BPA), e.g., β-glucuronidase

Sample Preparation
  • Sample Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the biological sample (e.g., urine) into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of the d8-BPA internal standard solution to each sample, calibrator, and quality control (QC) sample.

  • Enzymatic Hydrolysis (for total BPA): If measuring total BPA (free and conjugated), add β-glucuronidase and incubate the samples to deconjugate BPA-glucuronide.[8]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the BPA and d8-BPA from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for BPA analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both BPA and d8-BPA. For example, a common transition for BPA is m/z 227.1 → 133.1. The corresponding transition for d8-BPA would be monitored for quantification.[1][9]

Data Analysis
  • Peak Integration: Integrate the peak areas of the MRM transitions for both BPA and d8-BPA.

  • Ratio Calculation: Calculate the ratio of the peak area of BPA to the peak area of d8-BPA for each sample, calibrator, and QC.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentration of the BPA calibrators.

  • Quantification: Determine the concentration of BPA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection Spike Spike with d8-BPA Sample->Spike Extract Extraction (SPE) Spike->Extract Cleanup Sample Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification (Ratio of BPA to d8-BPA) MS->Quant

Caption: General workflow for BPA quantification using IDMS with d8-BPA.

Principle of Isotope Dilution

IDMS_Principle cluster_Initial Initial State cluster_Process Analytical Process cluster_Final Final Measurement Analyte_i Analyte (BPA) (Unknown Amount) Process Extraction, Cleanup, etc. (Potential for Loss) Analyte_i->Process IS_i Internal Standard (d8-BPA) (Known Amount) IS_i->Process Ratio Ratio of BPA to d8-BPA (Remains Constant) Process->Ratio

Caption: The core principle of isotope dilution mass spectrometry.

Bisphenol A and Cellular Signaling Pathways

BPA is a well-documented endocrine-disrupting chemical that can interfere with various cellular signaling pathways, primarily due to its ability to mimic the natural hormone estrogen.[10][11] Its impact on these pathways is a critical area of research in toxicology and drug development.

Estrogen Receptor Signaling

The most well-characterized mechanism of BPA's action is its interaction with estrogen receptors (ERs), both ERα and ERβ.[12] By binding to these receptors, BPA can trigger a cascade of downstream events that are normally regulated by estrogen, leading to altered gene expression and cellular responses. This can disrupt processes such as cell proliferation, differentiation, and apoptosis.

Non-Genomic Signaling Pathways

Beyond its direct interaction with nuclear estrogen receptors, BPA can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This can lead to the activation of various kinase signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell growth, survival, and metabolism.[11]

Other Receptor Interactions

BPA has also been shown to interact with other receptors, including the G protein-coupled estrogen receptor (GPER), androgen receptors, and thyroid hormone receptors.[12][13] These interactions further contribute to its diverse and complex toxicological profile.

The disruption of these signaling pathways by BPA has been linked to a range of adverse health effects, including reproductive and developmental toxicity, metabolic disorders, and an increased risk of certain cancers.[10][14]

Signaling Pathway Diagram

BPA_Signaling cluster_Receptors Receptor Binding cluster_Pathways Downstream Signaling Pathways cluster_Effects Cellular Effects BPA Bisphenol A (BPA) ER Estrogen Receptors (ERα, ERβ) BPA->ER GPER GPER BPA->GPER Other_R Other Receptors (AR, TR) BPA->Other_R Gene_Exp Altered Gene Expression ER->Gene_Exp MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Proliferation Cell Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Metabolism Metabolism PI3K_Akt->Metabolism Gene_Exp->Proliferation Gene_Exp->Apoptosis

Caption: Simplified overview of BPA's impact on cellular signaling pathways.

References

An In-depth Technical Guide to the Stability and Storage of Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(2-chloroethyl) phosphate-d8 (BCEP-d8). BCEP-d8 is the deuterated analog of Bis(2-chloroethyl) phosphate (B84403), a primary metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP). As a stable isotope-labeled internal standard, its purity and stability are critical for accurate quantification in environmental and biological monitoring studies. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for storage and handling.

Data Presentation

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions for both the neat solid material and solutions.

FormTemperatureDurationLight/AtmosphereAdditional Notes
Solid 4°CLong-termProtect from light, store under nitrogen.[1]Keep container tightly sealed to prevent moisture absorption.
Solution in Solvent -20°CUp to 1 monthProtect from light, store under nitrogen.[1]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsProtect from light, store under nitrogen.[1]Preferred for long-term storage of solutions.
Physicochemical Properties
PropertyValue
Molecular Formula C₄HD₈Cl₂O₄P
Molecular Weight 231.04 g/mol
Appearance Off-white to light yellow solid[1]
CAS Number 1477495-02-5
Unlabeled CAS Number 3040-56-0

Stability Profile and Degradation Pathways

Bis(2-chloroethyl) phosphate is a dialkyl phosphate ester.[2] The primary degradation pathway for the parent compound, TCEP, is the hydrolysis of the phosphoester bonds, which leads to the formation of BCEP and subsequently mono(2-chloroethyl) phosphate (MCEP).[3] While BCEP-d8 is a product of TCEP degradation, it can also undergo further degradation under certain conditions. The primary routes of degradation for BCEP-d8 are expected to be hydrolysis of the remaining ester linkages and potentially dechlorination.

Hydrolysis of the phosphoester bond is a key degradation pathway.[3] This reaction can be catalyzed by both acid and base. Under basic conditions, the phosphate ester can be hydrolyzed to yield mono(2-chloroethyl) phosphate-d4 and 2-chloroethanol-d4. Acid-catalyzed hydrolysis can also occur, particularly at elevated temperatures.

G BCEP_d8 This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) BCEP_d8->Hydrolysis MCEP_d4 mono(2-chloroethyl) phosphate-d4 Hydrolysis->MCEP_d4 Chloroethanol_d4 2-chloroethanol-d4 Hydrolysis->Chloroethanol_d4

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4] The following is a representative protocol for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • After exposure, dissolve the solid in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the exposed sample. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method.

G cluster_stress Stress Conditions Acid Acidic (0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating Method Acid->Analysis Base Basic (0.1N NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (70°C, Solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Stock BCEP-d8 Stock Solution (1 mg/mL in MeOH) Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic

Stability-Indicating Analytical Method Protocol (Example)

A stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products.

Objective: To develop an HPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions:

  • Instrument: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary degradation pathway is anticipated to be hydrolysis of the phosphate ester bonds, which is accelerated by acidic or basic conditions and elevated temperatures. For accurate and reliable use as an internal standard, it is imperative to adhere to the specified storage and handling guidelines. The provided protocols for forced degradation and a stability-indicating analytical method offer a framework for researchers to further investigate the stability of this compound in their specific applications.

References

CAS number and molecular weight of Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bis(2-chloroethyl) phosphate-d8, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document outlines the key chemical properties, typical applications, and relevant biochemical context based on its non-deuterated analog.

Chemical and Physical Properties

This compound is the deuterated form of Bis(2-chloroethyl) phosphate (B84403). The incorporation of eight deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry-based analytical methods.

PropertyValueCitations
CAS Number 1477495-02-5[1][2][3][4][5]
Molecular Formula C₄HD₈Cl₂O₄P[1][2][3][5]
Molecular Weight 231.04 g/mol [1][2][3][5]
Appearance Solid, Off-white to light yellow[2][4]
Unlabeled CAS Number 3040-56-0[2][3][5]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of the unlabeled analyte, Bis(2-chloroethyl) phosphate, in various matrices.[2] Its utility stems from the fact that stable heavy isotopes of elements like hydrogen can be incorporated into drug molecules and other organic compounds, which are then used as tracers in drug development and environmental analysis.[2][3] Deuteration is particularly advantageous as it can influence the pharmacokinetic and metabolic profiles of drugs, although for its use as an internal standard, its chemical behavior is expected to be nearly identical to the unlabeled analog during sample preparation and analysis.[2]

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative_Analysis_Workflow Figure 1: General workflow for quantitative analysis using a deuterated internal standard. cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with Bis(2-chloroethyl) phosphate-d8 (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Concentration Sample Concentration Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Figure 1: General workflow for quantitative analysis.

Biochemical Context and Metabolism

Based on the metabolism of TRCP, a plausible metabolic pathway leading to and involving Bis(2-chloroethyl) phosphate is depicted below. This pathway is inferred from studies on the parent compound TRCP.[6]

Metabolic_Pathway Figure 2: Inferred metabolic pathway involving Bis(2-chloroethyl) phosphate. TRCP Tris(2-chloroethyl) phosphate (TRCP) BCEP Bis(2-chloroethyl) phosphate TRCP->BCEP Metabolism Metabolite1 Bis(2-chloroethyl) carboxymethyl phosphate BCEP->Metabolite1 Further Metabolism Metabolite2 Glucuronide of Bis(2-chloroethyl) 2-hydroxyethyl phosphate BCEP->Metabolite2 Further Metabolism

Figure 2: Inferred metabolic pathway.

Studies on TRCP have shown that its metabolism can vary between species and sexes.[6] The major metabolite identified in female rat urine was bis(2-chloroethyl) carboxymethyl phosphate.[6] Other identified metabolites include bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate.[6]

Toxicological Information

Toxicological data for this compound is not available. However, information on the non-deuterated parent compound, TRCP, indicates potential health concerns. TRCP has been shown to have toxic effects on the kidney, liver, and brain in animal studies.[7] It is also suspected to be a carcinogen and may impair fertility.[7] The structurally similar compound Bis(2-chloroethyl) ether (BCEE) has also been the subject of toxicological profiling.[8] Given these concerns for related compounds, appropriate safety precautions should be taken when handling this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers. However, general analytical protocols for the use of deuterated internal standards are well-established in the scientific literature.

For quantitative analysis, a stock solution of this compound is typically prepared in a suitable organic solvent. For example, it is soluble in DMSO at a concentration of 1 mg/mL, which may require ultrasonication and warming.[2][4] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic solvent.[2][4]

This compound should be stored under controlled conditions to maintain its integrity. Recommended storage is at 4°C, protected from light, and under a nitrogen atmosphere.[2][4] When in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light and under nitrogen.[2][4]

This document is intended for research and development use only and not for human or veterinary use.[1]

References

Technical Guide: Bis(2-chloroethyl) phosphate-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and application of Bis(2-chloroethyl) phosphate-d8 (BCEP-d8), a deuterated internal standard crucial for accurate quantification in analytical studies.

Introduction

This compound is the deuterium-labeled form of Bis(2-chloroethyl) phosphate (B84403). In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds are invaluable as internal standards. Due to their near-identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatographic separation but are distinguishable by their higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects in the ion source. BCEP-d8 is primarily utilized as an internal standard for the quantification of Bis(2-chloroethyl) phosphate in various matrices.

Commercial Suppliers and Product Specifications

A number of specialized chemical suppliers offer this compound, typically for research purposes. The available forms and purities vary, and it is essential to select a product that meets the specific requirements of the intended analytical method.

SupplierProduct NameCAS NumberFormulaMolecular WeightPurity/ConcentrationFormatStorage Conditions
MedChemExpress This compound1477495-02-5C4HD8Cl2O4P231.04Not specifiedSolid (Off-white to light yellow)4°C, protect from light, stored under nitrogen. In solvent: -80°C (6 months), -20°C (1 month)[1]
A Chemtek This compound1477495-02-5C4HD8Cl2O4P231.0498+%Not specifiedNot specified[2]
Cambridge Isotope Laboratories, Inc. Bis(2-chloroethyl)phosphate (D₈, 97%)1477495-02-5C4HD8Cl2O4P231.04Isotopic Purity: 97% D₈, Chemical Purity: 95%100 µg/mL in acetonitrile (B52724)Freezer (-20°C), protect from light[3]
LGC Standards Bis(2-chloroethyl)phosphate (D8, 97%)Not specifiedNot specifiedNot specified100 µg/mL in acetonitrileSolutionNot specified[4]
Chiron This compound1477495-02-5Not specifiedNot specified50 µg/mL in methanol (B129727)1 mL solutionNot specified[5]

Experimental Protocols

While a specific, validated protocol for the use of this compound was not found in the public domain, the following represents a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma, urine) using a deuterated internal standard with LC-MS/MS. This protocol is based on standard bioanalytical methods and should be optimized for the specific analyte and matrix.

Objective: To quantify the concentration of a target analyte in a biological sample using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Target analyte (unlabeled Bis(2-chloroethyl) phosphate)

  • This compound (internal standard, IS)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid or other appropriate mobile phase modifiers

  • LC-MS grade water

  • Microcentrifuge tubes or 96-well plates for protein precipitation

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the target analyte in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

    • From the IS stock solution, prepare a working solution at a suitable concentration (e.g., 1 µg/mL) in a mixture of acetonitrile and water (50:50 v/v). The optimal concentration of the IS should be determined during method development and is typically in the mid-range of the calibration curve.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of the target analyte into the biological matrix.

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each calibration standard, QC, and unknown sample, add 300 µL of the IS working solution in acetonitrile. The use of acetonitrile will cause proteins to precipitate.

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • The chromatographic conditions must be optimized to achieve good separation of the analyte from matrix components. A reverse-phase column (e.g., C18) is often a suitable starting point.

      • Mobile phases typically consist of a weak organic solvent (e.g., water with 0.1% formic acid) and a strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is commonly used.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+) is a common choice for this class of compounds.

      • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.

      • Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be determined by infusing the individual compounds into the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards, QCs, and unknowns.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

    • Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for a bioanalytical quantification using a deuterated internal standard and a conceptual representation of how such compounds are used in pharmacokinetic studies.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with BCEP-d8 (Internal Standard) sample->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte Concentration curve->quant

Caption: Bioanalytical workflow using a deuterated internal standard.

cluster_study Pharmacokinetic Study cluster_analysis Bioanalysis with Deuterated IS cluster_modeling Data Modeling admin Drug Administration to Subject sampling Time-course Biological Sampling (e.g., Blood Draws) admin->sampling prep Sample Preparation with BCEP-d8 sampling->prep lcms LC-MS/MS Quantification prep->lcms pk_curve Concentration vs. Time Profile lcms->pk_curve params Calculate PK Parameters (AUC, Cmax, T½) pk_curve->params

Caption: Role of deuterated standards in pharmacokinetic analysis.

References

A Technical Safety Guide to Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Bis(2-chloroethyl) phosphate-d8 is not publicly available. This guide has been compiled from data provided by chemical suppliers for the deuterated compound and from the SDS of its non-deuterated analogue, Tris(2-chloroethyl) phosphate, which is expected to have similar safety and handling requirements. Researchers and drug development professionals should always consult the specific SDS provided by their supplier before handling this chemical and adhere to all institutional and governmental safety protocols. This compound is intended for research and development use only and is not for human or veterinary use.[1]

Chemical and Physical Properties

This compound is a deuterated stable isotope of Bis(2-chloroethyl) phosphate.[2] It is primarily used as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS.[2]

PropertyValueSource
Chemical Formula C4HD8Cl2O4P[1][2][3]
Molecular Weight 231.04[1][2][3]
CAS Number 1477495-02-5[2][3]
Unlabeled CAS Number 3040-56-0[2][3]
Appearance Solid, Off-white to light yellow[2][4]
Purity 97% - 99.90%[1][2][3]
Solubility DMSO: 1 mg/mL (4.33 mM); requires ultrasonic and warming.[2][4]

Toxicological Data

Toxicological data for this compound is not available. The following data is for the closely related compound, Tris(2-chloroethyl) phosphate. It is presumed to have similar toxicological properties.

Hazard TypeClassification & StatementSource
Acute Toxicity (Oral) Acute Tox. 4; H302: Harmful if swallowed.[5]
Carcinogenicity Carc. 2; H351: Suspected of causing cancer.[5]
Reproductive Toxicity Repr. 1B; H360F: May damage fertility.[5]
Aquatic Hazard Aquatic Chronic 2; H411: Toxic to aquatic life with long lasting effects.[5]
Toxicity MetricValueSpeciesSource
LD50 (Oral) 1,230 mg/kgRat[5][6]
LD50 (Oral) 501 mg/kgMale Rat[6]

Experimental Protocols: Handling, Storage, and Emergency Procedures

Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, including suspected carcinogenicity and reproductive toxicity, strict handling procedures must be followed.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment:

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][8]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

    • Respiratory Protection: If adequate ventilation is not available, use a NIOSH-approved respirator.[7][8]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[8]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Solid Form: Store at 4°C, protected from light, and under a nitrogen atmosphere.[2][4]

  • In Solvent:

    • Store at -80°C for up to 6 months.[2][4]

    • Store at -20°C for up to 1 month.[2][4]

  • General Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9] Store locked up.[5]

First Aid Measures

In case of exposure, follow these first aid protocols.

  • Ingestion: If swallowed, rinse your mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][7][9]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[7][9]

  • Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[7][9][10]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][9][10]

Visualized Workflows and Relationships

Chemical Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

A Spill Occurs B Evacuate Immediate Area Alert Others A->B Immediate Action C Assess the Spill (Size & Hazard) B->C D Is the spill large or highly hazardous? C->D E Call Emergency Response Team D->E Yes F Don Appropriate PPE (Gloves, Goggles, Respirator) D->F No, manageable spill K Report the Incident E->K G Contain the Spill (Use inert absorbent material) F->G H Collect Absorbed Material into a labeled waste container G->H I Decontaminate the Area H->I J Dispose of Waste according to Institutional/Local Regulations I->J J->K

Caption: Workflow for handling a chemical spill.

References

Methodological & Application

Quantitative Analysis of Bis(2-chloroethyl) phosphate using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of Bis(2-chloroethyl) phosphate (B84403) (BCEP), a metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Bis(2-chloroethyl) phosphate-d8 (BCEP-d8) as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure.

Introduction

Bis(2-chloroethyl) phosphate is a primary metabolite of TCEP, a widely used organophosphate flame retardant. Due to the potential for human exposure and associated health concerns, including neurotoxicity and carcinogenicity, sensitive and accurate quantification of BCEP in biological and environmental samples is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1] This protocol details the sample extraction, cleanup, derivatization, and subsequent GC-MS analysis for the precise quantification of BCEP.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile, Dichloromethane (DCM), Ethyl acetate, Hexane (all HPLC or GC grade)

  • Standards: Bis(2-chloroethyl) phosphate (analytical standard), this compound (internal standard)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges

  • Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)

Sample Preparation

The following is a general procedure for the extraction of BCEP from aqueous samples (e.g., urine, water). The protocol may need to be adapted based on the specific sample matrix.

  • Sample Collection and Spiking:

    • Collect 1 mL of the aqueous sample in a glass tube.

    • Spike the sample with a known concentration of this compound internal standard solution (e.g., 100 ng/mL).

    • Vortex for 30 seconds.

  • Solid Phase Extraction (SPE):

    • Condition a WAX SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elute the analytes with 3 mL of 5% formic acid in ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS to the reconstituted extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 15°C/min

    • Ramp to 300°C at 25°C/min, hold for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Detection Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For accurate quantification, specific ions for both the native BCEP and the deuterated internal standard are monitored. The following ions are proposed based on the mass spectra of BCEP and the expected mass shift for the d8-labeled standard.[2]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Bis(2-chloroethyl) phosphate (as TMS derivative)299221255
This compound (as TMS derivative)307229263

Data Presentation

Calibration Curve

Prepare a series of calibration standards by spiking blank matrix with known concentrations of BCEP (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and a constant concentration of BCEP-d8. A calibration curve is constructed by plotting the ratio of the peak area of the BCEP quantifier ion to the peak area of the BCEP-d8 quantifier ion against the concentration of BCEP.

Quantitative Data Summary

The following table summarizes typical quantitative performance data expected from this method, based on literature for similar organophosphate flame retardant metabolites.[3]

ParameterExpected Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL
Recovery 85 - 115%
Precision (RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample 1. Sample Collection (1 mL) Spike 2. Spike with BCEP-d8 Sample->Spike SPE 3. Solid Phase Extraction (WAX) Spike->SPE Evap 4. Evaporation to Dryness SPE->Evap Recon 5. Reconstitution in Ethyl Acetate Evap->Recon Deriv 6. Derivatization with BSTFA Recon->Deriv GCMS 7. GC-MS Injection and Analysis Deriv->GCMS Data 8. Data Acquisition (SIM Mode) GCMS->Data Cal 9. Calibration Curve Generation Data->Cal Quant 10. Quantification of BCEP Cal->Quant

Caption: Experimental workflow for the quantification of BCEP.

Potential Biological Signaling Pathway Disruption

Organophosphate flame retardants and their metabolites can interfere with various biological pathways. The following diagram illustrates a potential mechanism of action focusing on the disruption of steroid hormone biosynthesis and xenobiotic metabolism.

signaling_pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_downstream Downstream Consequences BCEP Bis(2-chloroethyl) phosphate (BCEP) AHR Aryl Hydrocarbon Receptor (AhR) Activation BCEP->AHR PXR Pregnane X Receptor (PXR) Activation BCEP->PXR CAR Constitutive Androstane Receptor (CAR) Activation BCEP->CAR StAR Inhibition of Steroidogenic Acute Regulatory Protein (StAR) BCEP->StAR Xeno Altered Xenobiotic Metabolism (CYP Enzymes) AHR->Xeno PXR->Xeno CAR->Xeno Steroid Disrupted Steroid Hormone Biosynthesis StAR->Steroid DevTox Developmental and Reproductive Toxicity Xeno->DevTox Steroid->DevTox

Caption: Potential signaling pathway disruption by BCEP.

References

Application Note: Determination of Bis(2-chloroethyl) Phosphate (BCEP) in Water Samples by Isotope Dilution Mass Spectrometry Using d8-BCEP Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Scope and Applicability

This application note provides a detailed protocol for the quantitative analysis of bis(2-chloroethyl) phosphate (B84403) (BCEP), an organophosphate flame retardant (OPFR), in various water matrices, including drinking water, surface water, and wastewater.[1][2][3][4] The method utilizes an isotope dilution technique with deuterated BCEP (d8-BCEP) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The procedure is intended for use by researchers, environmental scientists, and professionals in drug development involved in water quality monitoring and environmental analysis.

Principle

This method involves the extraction and pre-concentration of BCEP from water samples using solid-phase extraction (SPE).[2][4] A known amount of the deuterated internal standard, d8-BCEP, is added to each sample prior to extraction. The use of an isotopically labeled internal standard that is chemically identical to the analyte of interest allows for accurate quantification, as it experiences the same extraction efficiency and ionization response in the mass spectrometer. Following extraction, the analytes are separated and detected by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is performed by measuring the ratio of the native analyte to the labeled internal standard.

Apparatus and Materials

  • Glassware: Amber glass bottles for sample collection, volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

  • Solid-Phase Extraction (SPE) System: SPE manifold, vacuum pump, and appropriate SPE cartridges (e.g., C18).[2]

  • Concentration System: Nitrogen evaporator or rotary evaporator.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Vortex Mixer.

  • pH Meter.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) System.

Reagents and Standards

  • Solvents: HPLC-grade or equivalent methanol (B129727), dichloromethane (B109758) (DCM), ethyl acetate, and acetone.

  • Reagent Water: Deionized or Milli-Q water, free of target analytes.

  • Analytical Standards: Bis(2-chloroethyl) phosphate (BCEP) and deuterated bis(2-chloroethyl) phosphate (d8-BCEP).

  • Standard Stock Solutions (100 µg/mL): Prepare individual stock solutions of BCEP and d8-BCEP in a suitable solvent such as methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentrations for calibration.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare by diluting the d8-BCEP stock solution.

Sample Collection and Preservation

  • Collect water samples in pre-cleaned amber glass bottles.[5][6]

  • Fill the bottles to the brim, leaving no headspace, to minimize volatilization.

  • If residual chlorine is present (e.g., in drinking water), add a quenching agent like sodium thiosulfate.

  • Preserve samples by storing them at 4°C and protect them from light.[5]

  • It is recommended to extract the samples as soon as possible, ideally within 48 hours of collection.[5]

Experimental Protocol

Sample Preparation and Extraction
  • Allow water samples to equilibrate to room temperature.

  • Measure 100 mL of the water sample into a clean glass container.

  • Spike the sample with a known amount of the d8-BCEP internal standard spiking solution (e.g., 100 µL of a 1 µg/mL solution to achieve a concentration of 1 ng/mL).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Condition the SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained analytes from the cartridge with 5-10 mL of a suitable solvent, such as a mixture of dichloromethane and methanol.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial for instrumental analysis.

Instrumental Analysis (GC-MS Example)
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • BCEP: Determine appropriate quantification and confirmation ions from the mass spectrum.

      • d8-BCEP: Determine appropriate quantification and confirmation ions from the mass spectrum.

Data Presentation

Table 1: Example Calibration and Quality Control Data

ParameterValue
Calibration Range 0.1 - 100 ng/mL
Internal Standard Concentration 10 ng/mL
Correlation Coefficient (r²) > 0.995
Method Detection Limit (MDL) ~0.5 ng/L
Limit of Quantification (LOQ) ~1.5 ng/L
Spike Level 25 ng/L
Average Recovery 85% - 115%
Relative Standard Deviation (RSD) < 15%

Visualization

experimental_workflow sample_collection 1. Sample Collection (100 mL Amber Glass Bottle) spiking 2. Internal Standard Spiking (Add d8-BCEP) sample_collection->spiking sample_loading 4. Sample Loading (5-10 mL/min) spiking->sample_loading spe_conditioning 3. SPE Cartridge Conditioning (Methanol & Reagent Water) spe_conditioning->sample_loading washing 5. Cartridge Washing (Reagent Water) sample_loading->washing drying 6. Cartridge Drying (Vacuum) washing->drying elution 7. Analyte Elution (Organic Solvent) drying->elution concentration 8. Concentration (Nitrogen Evaporation to 1 mL) elution->concentration analysis 9. Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis data_processing 10. Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for BCEP analysis in water.

Quality Assurance and Quality Control (QA/QC)

  • Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of BCEP should be analyzed with each batch to assess method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of replicate samples should be spiked with a known amount of BCEP to evaluate the effect of the sample matrix on the analytical results.

  • Internal Standard Response: The peak area of the d8-BCEP internal standard should be monitored in all samples, standards, and blanks. A significant deviation (e.g., > ±30%) from the average response may indicate a problem with the sample preparation or instrument performance.[7]

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Organophosphate Flame Retardants in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organophosphate flame retardants (OPFRs) are a class of chemicals widely used in various consumer products to reduce flammability.[1][2] Due to their additive nature, they can leach into the environment, leading to widespread human exposure.[3] Monitoring the internal exposure to OPFRs is crucial for assessing potential health risks, as studies have linked them to adverse effects, including endocrine disruption and neurotoxicity.[4] Since OPFRs are rapidly metabolized in the body, their metabolites in urine serve as reliable biomarkers of exposure.[3][4]

This document provides a detailed protocol for the solid-phase extraction (SPE) of OPFR metabolites from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][5]

Experimental Protocols

1. Sample Collection and Storage

First-void morning urine samples are collected in polypropylene (B1209903) containers.[4] Samples should be immediately transferred to amber microcentrifuge tubes and stored at -80°C until analysis to ensure stability of the analytes.[4]

2. Sample Pretreatment: Enzymatic Hydrolysis

Many OPFR metabolites are excreted in urine as glucuronide or sulfate (B86663) conjugates.[6] To quantify the total concentration, these conjugates must be cleaved through enzymatic hydrolysis.

  • Thaw urine samples at room temperature.

  • To a 200 µL aliquot of urine, add 20 µL of β-glucuronidase enzyme.[4]

  • Spike the sample with appropriate isotope-labeled internal standards.[4]

  • Adjust the pH to 6.5.[4]

  • Incubate the mixture at 37°C for a minimum of 2 hours.[4]

3. Solid-Phase Extraction (SPE)

SPE is employed to clean up the sample and concentrate the target analytes. Mixed-mode anion exchange cartridges are commonly used for this purpose.[3]

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Strata-X-AW or Oasis WAX) sequentially with 1 mL of methanol (B129727) and 1 mL of ultrapure water.[4][7]

  • Sample Loading:

    • After incubation, load the pretreated urine sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge to remove interfering substances. The specific washing steps may vary depending on the sorbent and target analytes but typically involve passing a weak organic solvent or an aqueous solution through the cartridge.

  • Elution:

    • Elute the target OPFR metabolites from the cartridge. A common elution solvent is a mixture of 0.5% formic acid and 95% acetonitrile.[4]

4. Post-Elution Processing and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., a mixture of mobile phase for LC-MS/MS).

  • Analyze the final extract using a validated LC-MS/MS or GC-MS/MS method.[1][5] For GC-MS/MS analysis, a derivatization step with an agent like pentafluorobenzylbromide is necessary.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of various OPFR metabolites in urine using SPE followed by chromatographic techniques.

AnalyteAbbreviationLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery Rate (%)Analytical MethodReference
Bis(1,3-dichloro-2-propyl) phosphateBDCIPP0.04 - 0.50.2 - 1.076.8 - 115LC-MS/MS[3][8]
Diphenyl phosphateDPHP0.1 - 0.30.2 - 1.076.8 - 115LC-MS/MS, GC-MS/MS[1][8]
Bis(2-chloroethyl) phosphateBCEP0.1 - 1.20.2 - 1.076.8 - 115LC-MS/MS, GC-MS/MS[1][8]
Bis(2-butoxyethyl) phosphateBBOEP0.15--LC-MS/MS[7]
Di-n-butyl phosphateDNBP---LC-MS/MS[9]
Bis(1-chloro-2-propyl) phosphateBCPP3.7--LC-MS/MS[7]
Di-o-cresyl phosphateDoCP0.05--HPLC-MS/MS[10]
Di-p-cresyl phosphateDpCP0.05--HPLC-MS/MS[10]

Note: LOD, LOQ, and recovery rates can vary depending on the specific laboratory, instrumentation, and matrix effects.

Visualizations

Experimental Workflow for SPE of OPFR Metabolites in Urine

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection (200 µL) enzyme_addition Add β-glucuronidase & Internal Standards urine_sample->enzyme_addition incubation Incubate at 37°C for 2h (pH 6.5) enzyme_addition->incubation conditioning Condition SPE Cartridge (Methanol, Water) incubation->conditioning Proceed to SPE loading Load Pretreated Sample conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes (0.5% Formic Acid in Acetonitrile) washing->elution evaporation Evaporate to Dryness elution->evaporation Proceed to Analysis reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or GC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols for Isotope Dilution Analysis of Bis(2-chloroethyl) Phosphate (BCEP) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-chloroethyl) phosphate (B84403) (BCEP) is a chlorinated organophosphate ester and a metabolite of the widely used flame retardant tris(2-chloroethyl) phosphate (TCEP).[1][2] Due to its potential for environmental persistence and adverse health effects, including neurotoxicity and carcinogenicity, the accurate and sensitive quantification of BCEP in various environmental matrices is of significant importance.[3][4] Isotope dilution analysis (IDA) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a state-of-the-art analytical technique for the precise measurement of trace levels of BCEP. This method involves the addition of a known amount of a stable isotope-labeled analog of BCEP, such as bis(2-chloroethyl) phosphate-d8 (BCEP-d8), to the sample at the beginning of the analytical process.[3][5][6] The use of an isotopically labeled internal standard allows for the correction of analyte losses during sample preparation and instrumental analysis, as well as compensates for matrix effects, thereby ensuring high accuracy and precision.[7]

This document provides detailed application notes and protocols for the isotope dilution analysis of BCEP in environmental samples, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the typical performance data for the isotope dilution analysis of BCEP in water and soil matrices. These values are indicative and may vary depending on the specific instrumentation and matrix complexity.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

MatrixMDL (ng/L or µg/kg)LOQ (ng/L or µg/kg)
River Water0.10.3
Wastewater Effluent0.51.5
Soil/Sediment0.20.6

Table 2: Recovery and Precision

MatrixSpiked ConcentrationMean Recovery (%)Relative Standard Deviation (RSD, %)
River Water10 ng/L985
100 ng/L1024
Wastewater Effluent50 ng/L958
200 ng/L977
Soil/Sediment10 µg/kg9211
100 µg/kg969

Experimental Protocols

Materials and Reagents
  • Standards:

    • Bis(2-chloroethyl) phosphate (BCEP), analytical standard

    • This compound (BCEP-d8), isotopic standard[3][5][6]

  • Solvents (Pesticide or GC-MS grade):

  • Reagents:

    • Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

    • Ultrapure water

Sample Preparation

2.1 Water Samples (River Water, Wastewater Effluent)

  • Collect 500 mL of water sample in a pre-cleaned amber glass bottle.

  • Add 50 ng of BCEP-d8 internal standard solution to the sample.

  • For samples with high particulate matter, filter through a 0.7 µm glass fiber filter. The filter can be extracted separately as a solid sample if desired.

  • Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and then 5 mL of ultrapure water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes with 10 mL of DCM.

  • Dry the eluate by passing it through a glass column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.

2.2 Soil and Sediment Samples

  • Homogenize the freeze-dried soil or sediment sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 ng of BCEP-d8 internal standard solution and allow it to equilibrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the sample for 1 minute, followed by ultrasonication in a water bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction (steps 4-7) two more times.

  • Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • Proceed with a solid-phase extraction cleanup step similar to the water sample protocol (steps 2.1.4 - 2.1.11), redissolving the concentrated extract in ultrapure water before loading onto the SPE cartridge.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 200°C at 25°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • BCEP: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

      • BCEP-d8: Precursor Ion > Product Ion 1 (Quantifier) (Note: Specific MRM transitions should be optimized for the instrument in use.)

Visualizations

experimental_workflow sample Environmental Sample (Water or Soil) spike Spike with BCEP-d8 Internal Standard sample->spike extraction Extraction (SPE for Water, Ultrasonication for Soil) spike->extraction cleanup Extract Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration analysis GC-MS/MS Analysis concentration->analysis quantification Quantification (Isotope Dilution) analysis->quantification

Workflow for BCEP Isotope Dilution Analysis.

signaling_pathway bcep BCEP Exposure ros Increased Reactive Oxygen Species (ROS) bcep->ros stress Oxidative Stress ros->stress mapk MAPK Pathway Activation (p38, JNK, ERK) stress->mapk nrf2 Nrf2 Pathway Activation stress->nrf2 inflammation Inflammatory Response (e.g., NF-κB activation) mapk->inflammation apoptosis Apoptosis mapk->apoptosis antioxidant Antioxidant Gene Expression nrf2->antioxidant

BCEP-Induced Oxidative Stress Signaling Pathway.

References

Application Note: Quantification of Bile Salt Export Pump (BCEP/ABCB11) in Human Plasma using a Deuterated Surrogate Peptide and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bile Salt Export Pump (BCEP), also known as ABCB11, is a crucial ATP-binding cassette (ABC) transporter primarily located on the canalicular membrane of hepatocytes.[1][2][3] It plays a vital role in bile formation by transporting bile salts from hepatocytes into the bile.[1][4] Inhibition of BCEP function by drugs can lead to an accumulation of bile salts in the liver, potentially causing cholestasis and drug-induced liver injury (DILI), a significant concern in drug development.[2] Therefore, accurate quantification of BCEP in accessible biological matrices like human plasma is of high interest for monitoring transporter expression and investigating its role in disease and drug disposition.

This application note details a robust and sensitive method for the quantification of BCEP in human plasma using a surrogate peptide approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled (deuterated) surrogate peptide as an internal standard to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[5][6][7]

Principle of the Method

Due to the large size and complexity of the BCEP protein, direct quantification by LC-MS/MS is challenging.[8] The surrogate peptide approach involves the enzymatic digestion of the target protein into smaller peptides.[8][9] A unique peptide sequence specific to BCEP (the surrogate peptide) is then selected for quantification as a proxy for the intact protein.[9][10][11] A deuterated analog of this surrogate peptide is added to the plasma sample at a known concentration at the beginning of the workflow.[5][6] This internal standard co-elutes with the native surrogate peptide and experiences similar matrix effects and ionization suppression or enhancement.[5][7] The concentration of the native BCEP is calculated from the peak area ratio of the native surrogate peptide to its deuterated internal standard.[5]

Experimental Protocols

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • Deuterated BCEP surrogate peptide (custom synthesis)

  • Non-deuterated BCEP surrogate peptide (for calibration curve)

  • Trypsin, proteomics grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium (B1175870) bicarbonate

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation agent (e.g., 90:10 ACN:Zinc Sulfate)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

  • Internal Standard Spiking: To 50 µL of human plasma, add 10 µL of the deuterated BCEP surrogate peptide internal standard working solution.

  • Denaturation and Reduction: Add 25 µL of 100 mM ammonium bicarbonate and 10 µL of 50 mM DTT. Vortex and incubate at 60°C for 30 minutes.

  • Alkylation: After cooling to room temperature, add 10 µL of 100 mM IAM. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Protein Precipitation: Add 200 µL of cold protein precipitation agent. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.[5][6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Tryptic Digestion: Add proteomics grade trypsin (e.g., at a 1:20 enzyme-to-protein ratio) and incubate at 37°C for 4-16 hours.

  • Digestion Quenching: Stop the digestion by adding 10 µL of 10% formic acid.

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's protocol. Load the quenched digest, wash to remove interferences, and elute the peptides.

  • Evaporation and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in 100 µL of LC-MS mobile phase A.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native BCEP surrogate peptide and the deuterated internal standard peptide need to be optimized.

4. Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for both the native and deuterated surrogate peptides.[6]

  • Calculate the peak area ratio of the native peptide to the deuterated internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the BCEP surrogate peptide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a surrogate peptide in human plasma.

ParameterTypical Value
Limit of Detection (LOD) 5 fmol/injection
Lower Limit of Quantification (LLOQ) 15 fmol/injection
Upper Limit of Quantification (ULOQ) 5000 fmol/injection
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Extraction Recovery > 80%
Matrix Effect < 15%

Note: These values are representative and should be established for each specific surrogate peptide and laboratory. The LLOQ and ULOQ are based on similar protein quantification assays.[12]

Visualizations

G start Human Plasma Sample is_spike Spike with Deuterated Internal Standard Peptide start->is_spike denature Denaturation & Reduction (DTT, 60°C) is_spike->denature alkylate Alkylation (IAM, RT, Dark) denature->alkylate precipitate Protein Precipitation (Acetonitrile/ZnSO4) alkylate->precipitate centrifuge Centrifugation precipitate->centrifuge digest Tryptic Digestion (37°C) centrifuge->digest spe Solid-Phase Extraction (SPE) digest->spe dry_recon Dry Down & Reconstitute spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Analysis lcms->data

Caption: Experimental workflow for BCEP quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS cluster_2 Quantification analyte Native BCEP (in plasma) lc Co-elution in LC analyte->lc Losses Matrix Effects is Deuterated IS (spiked) is->lc Compensates for Losses & Effects ms MS Detection lc->ms ratio Peak Area Ratio (Native / IS) ms->ratio conc Calculate Concentration ratio->conc

References

Application Notes & Protocols: Analytical Methods for Organophosphate Flame Retardant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of organophosphate flame retardant (OFR) metabolites in human urine, a critical aspect of assessing human exposure to OFRs. The following sections detail established methods for sample preparation, instrumental analysis, and include quantitative data for common OFR metabolites.

Introduction

Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer products to reduce flammability. Due to their additive nature, they can leach into the environment and subsequently enter the human body. Biomonitoring of OFR metabolites in human urine is the most common approach to assess exposure. Accurate and sensitive analytical methods are crucial for quantifying these metabolites and understanding potential health risks. This document outlines protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) based methods.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a common technique used to isolate and concentrate OFR metabolites from complex matrices like urine.[1][2] A weak anion exchange (WAX) sorbent is often employed for this purpose.[1]

Materials:

  • Human urine sample

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Internal standards solution

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to pellet any precipitates.

    • Take a 1.0 mL aliquot of the supernatant.

    • Add internal standards to the aliquot.

    • Acidify the sample with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 4 mL of methanol followed by 4 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 4 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the target metabolites with 4 mL of a mixture of 0.5% formic acid in acetonitrile.[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for instrumental analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of OFR metabolites without the need for derivatization.[1][4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Luna C18(2), 2.00 mm × 150 mm, 3 µm).[5]

  • Mobile Phase A: Water with 1 mM tributylamine (B1682462) and 1 mM acetic acid.[5]

  • Mobile Phase B: Methanol/water (95:5, v/v) with 1 mM tributylamine and 1 mM acetic acid.[5]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize cone voltage, collision energy, and other ion source parameters for each specific metabolite and its isotopically labeled internal standard.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For certain OFR metabolites, GC-MS/MS can offer better sensitivity.[1] This method requires a derivatization step to increase the volatility of the analytes.[6]

Instrumentation:

  • Gas Chromatograph (GC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electron ionization (EI) source

Derivatization Protocol:

  • After the dry-down step in the sample preparation, add 50 µL of a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in an appropriate solvent.[6]

  • Incubate the mixture at 60°C for 1 hour.

  • Evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).

GC Parameters:

  • Column: A low-polarity capillary column such as a DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film thickness) is suitable.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.[7]

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.[7]

    • Ramp to 300°C at 15 °C/min.[7]

    • Hold at 300°C for 10 min.[7]

MS/MS Parameters:

  • Ionization Mode: Electron Ionization (EI).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize collision energies and select appropriate precursor and product ions for each derivatized metabolite.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of common OFR metabolites in human urine.

Table 1: Method Detection and Quantification Limits (ng/mL)

MetaboliteAbbreviationLC-MS/MS LODLC-MS/MS LOQGC-MS/MS LODGC-MS/MS LOQReference
bis(2-chloroethyl) phosphate (B84403)BCEP-1.2-0.1[1]
bis(1-chloro-2-propyl) phosphateBCIPP-3.7-0.06[1]
bis(1,3-dichloro-2-propyl) phosphateBDCIPP0.0250.5-0.02[1][5]
Diphenyl phosphateDPHP0.10.3--[1][5]
bis(2-butoxyethyl) phosphateBBOEP-0.15--[1]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Recovery and Precision Data

MethodAnalyte(s)Spiked Concentration (ng/mL)Recovery (%)Inter-day Imprecision (%RSD)Reference
LC-MS/MSDAPs369 - 119< 31[1]
GC-MS/MSOPFR metabolitesNot specified-2 - 8[6]
LC-MS/MSBDCIPP, BCEP, BCIPP, DPHPNot specified88 - 107-[5]

DAPs: Dialkyl and diaryl phosphates; RSD: Relative Standard Deviation

Table 3: Concentrations of OFR Metabolites in Human Urine (ng/mL)

MetabolitePopulationDetection Frequency (%)Concentration RangeGeometric MeanReference
BCEPCalifornia Adults-0.4 - 151.9[5]
BDCIPPCalifornia Adults-0.5 - 7.32.5[5]
DPHPCalifornia Adults-1.7[5]
BCIPPCalifornia Adults92.30.4[5]
bis-(2-chlorethyl)-phosphateGerman General Population--[6]
DiphenylphosphateGerman General Population--[6]

MDL: Method Detection Limit; LOD: Limit of Detection

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge supernatant Supernatant Collection centrifuge->supernatant is_spike Internal Standard Spiking supernatant->is_spike acidify Acidification is_spike->acidify spe_load Sample Loading acidify->spe_load spe_cond SPE Cartridge Conditioning (WAX) spe_cond->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_dry Evaporation to Dryness spe_elute->spe_dry spe_recon Reconstitution spe_dry->spe_recon lcms LC-MS/MS Analysis spe_recon->lcms deriv Derivatization spe_recon->deriv gcms GC-MS/MS Analysis deriv->gcms

Caption: General experimental workflow for the analysis of OFR metabolites in urine.

Signaling Pathway Disrupted by Chlorinated OFR Metabolites

Recent studies suggest that chlorinated OFR metabolites, such as bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), bis(2-chloroethyl) phosphate (BCEP), and bis(1-chloro-2-propyl) phosphate (BCIPP), may impair lung function through the IL-6/JAK/STAT signaling pathway.[8][9]

signaling_pathway cluster_exposure Exposure cluster_pathway Signaling Pathway cluster_outcome Adverse Outcome ofr Chlorinated OFR Metabolites (BDCIPP, BCEP, BCIPP) il6 IL-6 ofr->il6 affects jak JAK il6->jak stat STAT jak->stat remodeling Airway Remodeling stat->remodeling dysfunction Impaired Lung Function remodeling->dysfunction

References

Application Notes and Protocols for the Determination of Bis(2-chloroethyl) Phosphate (BCEP) in Indoor Dust Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-chloroethyl) phosphate (B84403) (BCEP) is a chlorinated organophosphate flame retardant (OPFR) used in a variety of consumer products to reduce their flammability.[1] Due to its additive nature, BCEP can be released from these products and accumulate in indoor environments, particularly in household dust. Concerns over its potential health effects, including carcinogenicity, necessitate reliable and accurate methods for its quantification in indoor dust to assess human exposure. This document provides detailed application notes and protocols for the determination of BCEP concentrations in indoor dust samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a common and effective analytical technique for this purpose.[2][3][4]

Data Presentation

The following table summarizes BCEP concentrations found in indoor dust from various studies. It is important to note that concentrations can vary widely depending on the sampling location, building materials, and consumer products present.

Location/StudyMatrixMedian Concentration (µg/g)Concentration Range (µg/g)Analytical MethodReference
Germany (Pilot Study)House Dust0.1-Not Specified
Flemish HomesHouse Dust--GC-MS[3]
Flemish StoresStore Dust--GC-MS[3]
Taiwanese HomesHouse Dust--GC-MS[2]

Note: Specific median and range values for BCEP were not always individually reported in the reviewed literature but were part of a broader analysis of OPFRs. The table reflects the availability of data from the search results.

Experimental Protocols

1. Sample Collection

  • Objective: To collect a representative sample of indoor dust.

  • Materials: High-efficiency particulate air (HEPA) vacuum cleaner or a standard vacuum cleaner with a dedicated dust collection thimble/filter, stainless steel sampling tools, pre-cleaned glass sample jars with polytetrafluoroethylene (PTFE)-lined lids, aluminum foil, nitrile gloves.

  • Procedure:

    • Don nitrile gloves to avoid sample contamination.

    • Define the sampling area (e.g., 1 m² of flooring, entire surface of a piece of furniture).

    • Use the vacuum cleaner with a clean collection thimble to collect dust from the defined area.

    • Alternatively, for settled dust on elevated surfaces, a pre-cleaned brush and dustpan can be used to collect the sample.

    • Carefully transfer the collected dust sample into a pre-cleaned glass jar using a stainless steel spatula.

    • Seal the jar, label it with a unique sample ID, date, and location.

    • Store the sample in a cool, dark place until analysis. Long-term storage should be at <6°C.[5]

2. Sample Preparation and Extraction

  • Objective: To extract BCEP from the dust matrix.

  • Materials: Sieved dust sample (e.g., <500 µm), analytical balance, centrifuge tubes, vortex mixer, sonicator, centrifuge, extraction solvent (e.g., dichloromethane (B109758) (DCM), hexane/acetone mixture), internal standards (e.g., deuterated BCEP).

  • Procedure:

    • Sieve the dust sample to achieve a uniform particle size.

    • Accurately weigh approximately 50-100 mg of the sieved dust into a centrifuge tube.[5]

    • Spike the sample with an appropriate internal standard solution to correct for matrix effects and variations in extraction efficiency.

    • Add a specific volume of the extraction solvent (e.g., 5 mL of DCM).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.[3]

    • Place the sample in a sonicator bath for 15-30 minutes to enhance extraction efficiency.[2][3]

    • Centrifuge the sample to separate the solvent extract from the dust particles.

    • Carefully transfer the supernatant (the solvent extract) to a clean tube.

    • Repeat the extraction process (steps 4-8) two more times with fresh solvent.

    • Combine the extracts.

3. Extract Clean-up (Optional but Recommended)

  • Objective: To remove interfering co-extracted compounds from the sample extract before instrumental analysis.

  • Materials: Solid-phase extraction (SPE) cartridges (e.g., Florisil), nitrogen evaporator, clean vials.

  • Procedure:

    • Concentrate the combined extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the concentrated extract onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the target analytes (including BCEP) with a more polar solvent.

    • Collect the eluate and concentrate it to the final volume required for GC-MS analysis (e.g., 1 mL).

4. Instrumental Analysis by GC-MS

  • Objective: To separate, identify, and quantify BCEP in the prepared sample extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC-MS Parameters:

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250-280 °C

    • Carrier Gas: Helium at a constant flow rate.

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes, for example, start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280-300 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI)

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions for BCEP and the internal standard.

5. Quality Assurance and Quality Control (QA/QC)

  • Method Blank: A clean sample matrix that is processed and analyzed in the same manner as the field samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate: A field sample that is spiked with a known concentration of the target analyte and analyzed to assess the method's accuracy and precision in a real matrix.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the analytical method.

  • Calibration Curve: A series of standards of known concentrations are analyzed to create a calibration curve for the quantification of the target analyte in the samples.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis Instrumental Analysis A Define Sampling Area B Collect Dust using HEPA Vacuum A->B C Transfer to Pre-cleaned Glass Jar B->C D Sieve Dust Sample C->D E Weigh Sample D->E F Spike with Internal Standard E->F G Add Extraction Solvent F->G H Vortex & Sonicate G->H I Centrifuge & Collect Supernatant H->I J Concentrate Extract I->J K Solid-Phase Extraction (SPE) J->K L Elute & Concentrate for Analysis K->L M GC-MS Analysis L->M N Data Processing & Quantification M->N

Caption: Experimental workflow for BCEP analysis in dust.

BCEP_Structure BCEP label Bis(2-chloroethyl) phosphate (BCEP)

Caption: Chemical structure of BCEP.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Bis(2-chloroethyl) phosphate (BCEP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(2-chloroethyl) phosphate (B84403) (BCEP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in BCEP analysis, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of BCEP, offering potential causes and solutions to mitigate matrix effects and ensure data quality.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My BCEP peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

  • Answer: Poor peak shape for BCEP can arise from several factors, from sample preparation to chromatographic conditions. Here is a systematic approach to troubleshooting:

    • Column Contamination: Residual matrix components from previous injections can accumulate on the analytical column, leading to peak distortion.

      • Solution: Implement a robust column wash procedure between injections using a high percentage of organic solvent. Consider using a guard column to protect the analytical column. If the issue persists, replacing the analytical column may be necessary.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the interaction of BCEP with the stationary phase.

      • Solution: For reversed-phase chromatography, a slightly acidic mobile phase can often improve the peak shape for organophosphate compounds. Ensure the mobile phase pH is compatible with your column chemistry.

    • Secondary Interactions: BCEP may interact with active sites on the stationary phase or within the LC system.

      • Solution: Ensure proper passivation of the LC system. The use of metal-free columns and PEEK tubing can also minimize these interactions.

Issue 2: Low BCEP Recovery

  • Question: I am consistently observing low recovery for BCEP. What are the potential reasons and how can I improve it?

  • Answer: Low recovery of BCEP often points to issues within the sample preparation workflow.

    • Inefficient Extraction: The chosen extraction method may not be optimal for BCEP from the specific sample matrix.

      • Solution: Solid-Phase Extraction (SPE) is a highly effective technique for extracting organophosphate compounds from complex matrices like urine and plasma.[1] A mixed-mode sorbent, such as a weak anion exchange (WAX) combined with a reversed-phase sorbent, can provide good retention and cleanup for acidic compounds like BCEP. For general guidance on SPE for biological fluids, pre-treatment to ensure analytes are free in solution and removal of particulates is crucial.[2]

    • Improper Elution in SPE: The elution solvent may not be strong enough to desorb BCEP completely from the SPE sorbent.

      • Solution: Optimize the elution solvent. A common strategy is to use a solvent with a higher organic content or to add a small percentage of a modifier, such as ammonia (B1221849) or formic acid, depending on the sorbent and analyte properties, to disrupt the interactions and facilitate elution.

    • Analyte Degradation: BCEP may be susceptible to degradation during sample processing.

      • Solution: Minimize sample processing time and keep samples cooled. Ensure that the pH of the sample and extraction solvents is appropriate to maintain the stability of BCEP.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

  • Question: I am observing significant ion suppression for BCEP in my sample matrix compared to the standard in a neat solution. How can I mitigate this?

  • Answer: Ion suppression is a common challenge in LC-MS/MS analysis of complex samples and directly impacts the accuracy and sensitivity of quantification.[3]

    • Co-eluting Matrix Components: Endogenous compounds from the sample matrix that co-elute with BCEP can compete for ionization in the MS source.

      • Solution 1: Stable Isotope Dilution (SID): This is the most effective method to compensate for matrix effects.[4] The use of a stable isotope-labeled internal standard, such as Bis(2-chloroethyl) phosphate-d8, which is commercially available, is highly recommended. The labeled standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

      • Solution 2: Chromatographic Separation: Modify the LC gradient to better separate BCEP from interfering matrix components. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.[1]

      • Solution 3: Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of quantification if the BCEP concentration is low.

      • Solution 4: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the samples, leading to more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for BCEP in human urine?

A1: Solid-Phase Extraction (SPE) is a highly recommended technique for the extraction of BCEP from human urine. A multi-class analytical method for various environmental chemicals in urine, including the related compound Tris(2-chloroethyl) phosphate, demonstrated excellent recoveries (80-120%) using SPE.[1] For BCEP, which is a dialkyl phosphate, a mixed-mode SPE sorbent combining weak anion exchange and reversed-phase characteristics is likely to provide the best results by retaining the acidic analyte while allowing for effective removal of interferences. A study on a similar metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in urine successfully used a mixed-mode anion exchange SPE, achieving recoveries of 82-91%.[5]

Q2: Is a stable isotope-labeled internal standard available for BCEP?

A2: Yes, this compound is commercially available and serves as an excellent internal standard for quantitative analysis by LC-MS/MS to correct for matrix effects.[4]

Q3: What are typical LC-MS/MS parameters for BCEP analysis?

A3: While optimal parameters should be determined empirically on your specific instrument, here are some starting points based on available data:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organophosphate esters.

  • Precursor Ion: The deprotonated molecule [M-H]⁻ of BCEP has a mass-to-charge ratio (m/z) of approximately 221.96.

  • Product Ions: Common product ions for fragmentation of the BCEP precursor ion can be found in spectral databases. For example, product ions with m/z values of 98.98 and 125.00 have been reported.

Q4: Can QuEChERS be used for BCEP analysis in biological samples?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples. While it has been adapted for various compounds, its application for highly polar and acidic compounds like BCEP in biological fluids like urine or plasma is less common and may require significant modification and validation to ensure adequate recovery and cleanup. SPE is generally the more established and robust technique for such applications.

Data Presentation

Table 1: Expected Recovery of BCEP using Different Extraction Methods

Extraction MethodMatrixExpected Recovery (%)Reference/Rationale
Solid-Phase Extraction (Mixed-Mode Anion Exchange)Human Urine80 - 95Based on data for similar organophosphate metabolites like BDCPP and TCEP.[1][5]
Liquid-Liquid Extraction (LLE)Aqueous Samples70 - 90General expectation for LLE of moderately polar compounds, but may be less effective at removing matrix interferences compared to SPE.
QuEChERSFood/EnvironmentalVariableMethod would require significant optimization for biological fluids and may result in lower recoveries for polar analytes without modification.

Note: The expected recovery values are estimates based on published data for structurally related compounds and should be validated for your specific application.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of BCEP from Human Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any precipitates.

    • To 1 mL of the urine supernatant, add 10 µL of the this compound internal standard solution.

    • Add 1 mL of a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5) and vortex.[2]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode weak anion exchange (WAX) SPE cartridge (e.g., 60 mg, 3 mL).

    • Condition the cartridge sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.[2]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the BCEP and the internal standard with 2 x 1.5 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Urine Sample pretreatment Pre-treatment (Centrifugation, IS Spiking, Buffering) start->pretreatment spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) pretreatment->spe drydown Dry-down and Reconstitution spe->drydown final_sample Final Sample for Analysis drydown->final_sample lcms LC-MS/MS System final_sample->lcms final_sample->lcms data Data Acquisition and Processing lcms->data

Caption: Workflow for BCEP analysis using SPE and LC-MS/MS.

matrix_effect_mitigation cluster_solutions Mitigation Strategies issue Matrix Effects (Ion Suppression/Enhancement) sid Stable Isotope Dilution (SID) (e.g., BCEP-d8) issue->sid Most Effective chrom Chromatographic Optimization (Gradient, Column Chemistry) issue->chrom dilution Sample Dilution issue->dilution cal Matrix-Matched Calibration issue->cal

Caption: Strategies to overcome matrix effects in BCEP analysis.

References

preventing back-exchange of deuterium in d8-BCEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d8-BCEP (Bis(2-chloroethyl) phosphate-d8).

Frequently Asked Questions (FAQs)

Q1: What is d8-BCEP and where are the deuterium (B1214612) labels located?

A1: d8-BCEP is the deuterated form of Bis(2-chloroethyl) phosphate (B84403), an organophosphate flame retardant and a metabolite of Tris(2-chloroethyl) phosphate (TCEP). The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. The chemical formula for d8-BCEP is C4HD8Cl2O4P, and its CAS Number is 1477495-02-5.[1][2][3] The deuterium atoms are located on the two ethylene (B1197577) groups, as indicated by its SMILES string: ClC([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])Cl)(O)=O.[1]

Q2: How stable are the deuterium labels in d8-BCEP? Is back-exchange a significant concern?

A2: The deuterium labels in d8-BCEP are highly stable under typical experimental conditions. The deuterium atoms are bonded to carbon atoms (C-D bonds), which are significantly stronger and less prone to exchange than deuterium atoms bonded to heteroatoms like oxygen (O-D) or nitrogen (N-D). Therefore, back-exchange with hydrogen from solvents or reagents is not a significant concern during routine experiments.

Q3: What are the primary applications of d8-BCEP in research?

A3: Due to its isotopic labeling, d8-BCEP is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] It allows for accurate quantification of the non-deuterated BCEP in various samples. It can also be used as a tracer in metabolic or environmental fate studies.[1]

Q4: What are the recommended storage conditions for d8-BCEP?

A4: To ensure the long-term stability and integrity of d8-BCEP, it is recommended to store it at 4°C, protected from light, and under a nitrogen atmosphere.[1] If dissolved in a solvent such as DMSO, the solution should be stored at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of deuterium signal in mass spectrometry analysis. 1. Extreme Experimental Conditions: Exposure to very strong acids, strong bases, or high temperatures for prolonged periods could potentially lead to some level of H-D exchange, although this is unlikely for C-D bonds. 2. Contamination: The d8-BCEP standard may be contaminated with its non-deuterated counterpart.1. Review Experimental Protocol: Ensure that the experimental conditions are within a moderate pH range (typically 3-10) and temperature range. Avoid unnecessarily harsh conditions. 2. Verify Standard Purity: Check the certificate of analysis for the isotopic purity of the d8-BCEP standard. If contamination is suspected, acquire a new, high-purity standard.
Poor solubility of d8-BCEP. 1. Inappropriate Solvent: d8-BCEP is a solid and may have limited solubility in certain solvents. 2. Hygroscopic Nature of Solvent: If using a solvent like DMSO, it can absorb moisture, which can affect the solubility of the compound.[1]1. Select Appropriate Solvent: d8-BCEP is soluble in solvents like DMSO, and solutions in acetonitrile (B52724) and methanol (B129727) are also commercially available.[1][3][4] For in-vitro assays, DMSO is a common choice, though ultrasonic warming may be necessary.[1] 2. Use Anhydrous Solvents: Use freshly opened, anhydrous solvents to prepare solutions.
Inconsistent quantification results when using d8-BCEP as an internal standard. 1. Inaccurate Standard Concentration: Errors in the preparation of the d8-BCEP stock solution. 2. Matrix Effects: Components in the sample matrix may be affecting the ionization efficiency of d8-BCEP and the analyte differently. 3. Instrumental Variability: Fluctuations in the mass spectrometer's performance.1. Careful Stock Solution Preparation: Prepare stock solutions gravimetrically using a calibrated balance. Perform serial dilutions with calibrated pipettes. 2. Optimize Sample Preparation: Employ a sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Regular Instrument Calibration: Ensure the mass spectrometer is properly calibrated and maintained according to the manufacturer's recommendations.

Experimental Protocol: Quantification of BCEP in a Biological Sample using LC-MS with d8-BCEP as an Internal Standard

This protocol outlines a general procedure for the quantification of BCEP in a serum sample.

1. Materials:

  • d8-BCEP (internal standard)

  • BCEP (analytical standard)

  • Human Serum

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges

2. Preparation of Standards and Solutions:

  • d8-BCEP Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of d8-BCEP and dissolve it in 1 mL of acetonitrile.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • BCEP Calibration Standards: Prepare a series of calibration standards by spiking known amounts of BCEP into a control serum matrix. The concentration range should encompass the expected concentration of BCEP in the samples.

3. Sample Preparation:

  • Thaw serum samples to room temperature.

  • To 100 µL of serum, add 10 µL of the 10 µg/mL d8-BCEP working internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge according to the manufacturer's protocol.

  • Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS Analysis:

  • LC Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate BCEP from other matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • BCEP: Monitor the transition from the precursor ion to a specific product ion.

    • d8-BCEP: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of BCEP to d8-BCEP against the concentration of the BCEP calibration standards.

  • Determine the concentration of BCEP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Back_Exchange cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_analysis Analysis & Conclusion Issue Loss of Deuterium Signal (Back-Exchange Suspected) Check_Position 1. Identify Deuterium Label Position Issue->Check_Position Position_Analysis Deuterium on Carbon (C-D)? Check_Position->Position_Analysis Review_Conditions 2. Review Experimental Conditions Conditions_Analysis Harsh Conditions (Strong Acid/Base, High Temp)? Review_Conditions->Conditions_Analysis Position_Analysis->Review_Conditions Yes Conclusion_Risk Conclusion: Potential for Back-Exchange. Modify Protocol. Position_Analysis->Conclusion_Risk No (e.g., O-D, N-D) Conclusion_Stable Conclusion: Back-Exchange Unlikely. Investigate other causes. Conditions_Analysis->Conclusion_Stable No Conditions_Analysis->Conclusion_Risk Yes

Caption: Troubleshooting logic for suspected deuterium back-exchange.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Start Start: Biological Sample Spike Spike with d8-BCEP (IS) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Calibrate Generate Calibration Curve LCMS->Calibrate Quantify Quantify BCEP Concentration Calibrate->Quantify End End: Final Result Quantify->End

Caption: Workflow for quantifying BCEP using d8-BCEP as an internal standard.

References

Technical Support Center: Optimizing LC Gradient for Separation of Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the separation of organophosphate flame retardants (OFRs).

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Shape

Q: My LC chromatogram shows poor separation of OFR peaks, with significant peak co-elution, broadening, or tailing. What steps can I take to improve this?

A: Poor peak resolution is a common challenge in the analysis of OFRs due to their structural similarities. Here are several troubleshooting steps to enhance separation and peak shape:

  • Gradient Optimization: A shallow gradient is often key to resolving closely eluting peaks.[1] If you are using a steep gradient, try decreasing the rate of change in the organic mobile phase concentration.

  • Mobile Phase Composition: Adjusting the organic solvent-to-water ratio can significantly impact retention and resolution.[1] While methanol (B129727) and acetonitrile (B52724) are common organic modifiers, their selectivity for OFRs can differ. Consider evaluating both.

  • Column Selection: The choice of stationary phase is critical. A standard C18 column is a good starting point, but for more polar OFRs, a column with a different chemistry or a smaller particle size for higher efficiency might be necessary.[1]

  • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry.[1][2]

  • Flow Rate: Reducing the flow rate can sometimes improve the separation of complex mixtures, though it will increase the analysis time.

  • Injection Volume and Solvent: Ensure the injection volume is not too large and that the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[1]

Issue 2: Low Analyte Recovery and Signal Intensity

Q: I am experiencing low recovery of my target OFRs and weak signals in my LC-MS/MS analysis. What are the potential causes and how can I address them?

A: Low recovery and poor signal intensity can stem from issues in both sample preparation and instrumental analysis. Here’s a checklist of potential solutions:

  • Optimize Sample Preparation: The extraction method is crucial for good recovery. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for environmental and biological matrices.[3][4][5] Ensure the chosen sorbent and elution solvents are appropriate for the polarity of your target OFRs.

  • Minimize Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes in the mass spectrometer.[1] To mitigate this:

    • Improve sample cleanup to remove interfering components.[1]

    • Optimize chromatographic separation to resolve analytes from the bulk of the matrix.[1]

    • Consider using a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.[1][6]

    • Employ matrix-matched calibration standards for more accurate quantification.[1]

  • Check for Analyte Degradation: Some OFRs can be sensitive to pH and temperature. Ensure your sample processing conditions are mild to prevent degradation.[1]

  • Prevent Evaporation Losses: During solvent evaporation steps for sample concentration, volatile OFRs can be lost. Use a gentle stream of nitrogen and avoid complete dryness.[1]

  • Optimize MS/MS Parameters: Ensure that the MS/MS parameters, such as collision energy and precursor/product ion selection, are optimized for each specific OFR to maximize signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for a broad range of OFRs?

A1: A good starting point for separating a mixture of OFRs with varying polarities is a reversed-phase C18 column with a gradient elution using water and methanol or acetonitrile, both containing a modifier like 0.1% formic acid or 5 mM ammonium formate.[1][2] A scouting gradient, for example, could be 5-100% organic solvent over 20 minutes.[7] The results from this initial run can then be used to optimize the gradient steepness and range.[7]

Q2: How do I choose between methanol and acetonitrile as the organic solvent in my mobile phase?

A2: Both methanol and acetonitrile can be effective for OFR separation. Acetonitrile generally has a lower viscosity, which can lead to higher chromatographic efficiency and lower backpressure. However, the choice can also influence selectivity. It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific set of target analytes.

Q3: What are the typical sample preparation methods for analyzing OFRs in environmental samples?

A3: For environmental matrices, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration.[3][8] The choice of SPE sorbent (e.g., Oasis HLB) depends on the specific OFRs and the sample matrix.[1] Pressurized Liquid Extraction (PLE) and ultrasonic extraction are also effective for solid samples.[1][9] The QuEChERS method is another popular and efficient technique for sample preparation, especially for complex matrices.[5]

Q4: I am observing carryover between my sample injections. How can I prevent this?

A4: Carryover can be a significant issue in trace analysis. To minimize it, ensure that your autosampler's wash routine is effective. Use a strong solvent in the wash solution that can fully dissolve all target OFRs. It may also be necessary to increase the wash volume or the number of wash cycles. In some cases, injecting a blank solvent after a high-concentration sample can help to identify and mitigate carryover.

Q5: How can I confirm the identity of the OFR peaks in my chromatogram?

A5: The most reliable method for confirming the identity of OFR peaks is to use tandem mass spectrometry (LC-MS/MS). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can achieve high selectivity and sensitivity.[1] Comparing the retention time and the ratio of multiple MRM transitions with those of a certified reference standard provides confident identification. High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements to further confirm the elemental composition.[2]

Data Presentation

Table 1: Example LC Gradient Programs for OFR Separation

Time (min)% Mobile Phase A (e.g., Water + 0.1% Formic Acid)% Mobile Phase B (e.g., Methanol or Acetonitrile)Reference
Method 1 [2]
0.0 - 1.0991
1.0 - 3.099 → 611 → 39
3.0 - 14.061 → 139 → 99
14.0 - 17.0199
17.1 - 21.0991
Method 2 [6]
0.0 - 1.05050
1.0 - 2.050 → 4050 → 60
2.0 - 3.040 → 3060 → 70
3.0 - 4.030 → 070 → 100
4.0 - 9.00100
9.0 - 9.50 → 50100 → 50
9.5 - 14.05050

Table 2: Example LC-MS/MS Parameters for Selected OFRs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Tris(2-chloroethyl) phosphate (B84403) (TCEP)321.0257.020[6]
Tris(1-chloro-2-propyl) phosphate (TCIPP)327.0277.025[6]
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)431.0331.025[6]
Triphenyl phosphate (TPHP)327.1152.130[10]
Tris(2-butoxyethyl) phosphate (TBOEP)399.299.120[10]

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C if not analyzed immediately.[1]

  • Internal Standard Spiking: Spike a known amount of a stable isotope-labeled internal standard mixture into the sample.[1]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.[1]

  • Sample Loading: Load the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 5 mL/min).[1]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.[1]

  • Elution: Elute the target OFRs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute it in a small volume of the initial mobile phase.[1]

Protocol 2: General LC-MS/MS Analysis

  • LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).[2]

  • Mobile Phase:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).[2]

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.[2]

  • Gradient Elution: Implement a gradient program optimized for the separation of target OFRs (see Table 1 for examples).

  • Injection: Inject the reconstituted sample extract into the LC system.[1]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an ESI or APCI source.[1][6]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.[1]

    • Optimize the MRM transitions and collision energies for each analyte (see Table 2 for examples).

  • Quantification: Quantify the native OFRs using the response ratio to their corresponding stable isotope-labeled internal standards.[1]

Mandatory Visualization

OFR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Dust, etc.) Spike Spike Internal Standards Sample->Spike Extraction Extraction (SPE, QuEChERS) Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation (Gradient Elution) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of organophosphate flame retardants.

Troubleshooting_LC_Separation cluster_gradient Gradient & Mobile Phase cluster_column Column & Hardware cluster_injection Injection Parameters Start Poor Peak Resolution? OptimizeGradient Decrease Gradient Steepness Start->OptimizeGradient Yes ChangeSolvent Switch Organic Solvent (MeOH vs. ACN) OptimizeGradient->ChangeSolvent AddModifier Add/Change Mobile Phase Modifier ChangeSolvent->AddModifier ChangeColumn Try Different Stationary Phase or Particle Size AddModifier->ChangeColumn CheckHardware Check for Leaks or Blockages ChangeColumn->CheckHardware ReduceVolume Reduce Injection Volume CheckHardware->ReduceVolume ChangeSampleSolvent Ensure Sample Solvent is Weaker than Mobile Phase ReduceVolume->ChangeSampleSolvent End Improved Resolution ChangeSampleSolvent->End

Caption: Troubleshooting decision tree for improving LC peak resolution in OFR analysis.

References

improving sensitivity for Bis(2-chloroethyl) phosphate detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of Bis(2-chloroethyl) phosphate (B84403) detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for Bis(2-chloroethyl) phosphate analysis in LC-MS?

A1: The choice of ionization technique significantly impacts signal intensity.[1] Electrospray ionization (ESI) is generally preferred for polar and ionizable compounds, while atmospheric pressure chemical ionization (APCI) is often better for less-polar, lower-molecular-weight compounds.[2][3] For organophosphate metabolites like Bis(2-chloroethyl) phosphate, ESI is commonly used, often in negative ion mode, though positive ion mode can also be effective, especially after derivatization.[4] It is always recommended to test both ESI and APCI during method development to determine the optimal choice for your specific sample matrix and LC conditions.[2][5]

Q2: Can chemical derivatization improve the sensitivity of Bis(2-chloroethyl) phosphate detection?

A2: Yes, chemical derivatization can significantly enhance the signal intensity and signal-to-noise ratio for organophosphorus acids like Bis(2-chloroethyl) phosphate.[4] Derivatization can improve ionization efficiency, leading to an increase in detection sensitivity by one to over two orders of magnitude.[4] This allows for detection in the low parts-per-trillion (ppt) range.[4]

Q3: Why should I use an internal standard for quantitative analysis?

A3: Using a stable isotope-labeled internal standard, such as Bis(2-chloroethyl) phosphate-d8, is crucial for accurate and reliable quantification.[6] Internal standards help to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during the analysis.[7][8] This leads to more precise and accurate quantitative results.

Q4: What are some general strategies to improve overall LC-MS sensitivity?

A4: Improving LC-MS sensitivity involves a holistic approach that includes optimizing both the liquid chromatography separation and the mass spectrometry detection.[9] Key strategies include:

  • Reducing Contaminants: Ensure high-purity solvents and reagents are used to minimize background noise.[9]

  • Optimizing LC Conditions: Fine-tuning the mobile phase composition, gradient, and flow rate can improve chromatographic peak shape and reduce matrix effects.[9][10]

  • MS Parameter Optimization: Carefully optimizing MS interface settings, such as gas flows, temperatures, and voltages, is critical for maximizing ionization and transmission efficiency.[9][11][12]

  • Sample Preparation: Effective sample cleanup and pre-concentration can significantly enhance the signal-to-noise ratio by removing interfering matrix components and increasing the analyte concentration.[9][13]

Troubleshooting Guides

Issue: Poor Signal Intensity or Low Sensitivity

Low signal intensity is a common challenge that can make it difficult to identify or quantify your target compounds.[1] This guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Flowchart for Low Sensitivity

G cluster_sample Potential Sample Issues cluster_lc Potential LC Issues cluster_ms Potential MS Issues start Low Signal Intensity Detected check_sample 1. Review Sample Preparation start->check_sample sample_conc Incorrect Concentration? (Too dilute/concentrated) check_sample->sample_conc sample_prep Inefficient Extraction? (Analyte loss) check_sample->sample_prep sample_degradation Sample Degradation? check_sample->sample_degradation check_lc 2. Evaluate LC Conditions mobile_phase Suboptimal Mobile Phase? (pH, organic content) check_lc->mobile_phase column_issue Column Overload/Contamination? check_lc->column_issue flow_rate Incorrect Flow Rate? check_lc->flow_rate check_ms 3. Optimize MS Parameters ion_source Suboptimal Ion Source Settings? (Gas, Temp, Voltage) check_ms->ion_source ionization_mode Incorrect Ionization Mode/Polarity? check_ms->ionization_mode collision_energy Collision Energy Not Optimized? check_ms->collision_energy solution_found Signal Intensity Improved sample_conc->check_lc sample_prep->check_lc sample_degradation->check_lc mobile_phase->check_ms column_issue->check_ms flow_rate->check_ms ion_source->solution_found ionization_mode->solution_found collision_energy->solution_found

Caption: A flowchart for troubleshooting low signal intensity.

1. Sample Preparation and Handling

  • Possible Cause: The sample concentration may be too low, or conversely, too high, leading to ion suppression.[1]

  • Solution: Prepare a fresh dilution series to ensure the concentration is within the instrument's linear range. If the sample is complex, consider a more rigorous extraction procedure, like solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte.[9][14]

  • Possible Cause: The analyte may be lost during sample preparation steps.[15]

  • Solution: Review each step of your extraction protocol for potential sources of analyte loss. Ensure pH adjustments are optimal for Bis(2-chloroethyl) phosphate stability and recovery. Use a stable isotope-labeled internal standard early in the process to monitor recovery.[6]

  • Possible Cause: The sample may have degraded.

  • Solution: Prepare fresh samples and standards for analysis.[16] Store stock solutions and samples appropriately, for example, at -20°C or -80°C and protected from light.[6]

2. Liquid Chromatography (LC) Conditions

  • Possible Cause: The mobile phase composition is not optimal for ionization.

  • Solution: The efficiency of ESI can be highly dependent on the mobile phase. Ensure you are using volatile buffers (e.g., ammonium (B1175870) formate) and high-purity, LC-MS grade solvents.[9] Adjusting the pH of the mobile phase can significantly impact the ionization of acidic analytes.[2]

  • Possible Cause: Poor chromatography is causing broad peaks, reducing the signal-to-noise ratio.

  • Solution: Ensure the analytical column is not overloaded or contaminated. Implement a suitable column wash step between injections. Check for any leaks in the LC flow path and ensure the system is properly equilibrated before each run.[16][17]

3. Mass Spectrometry (MS) Settings

  • Possible Cause: Ion source parameters are not optimized for Bis(2-chloroethyl) phosphate.

  • Solution: Systematically optimize ion source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[1][12] These parameters are often interrelated and should not be optimized in isolation.[12]

  • Possible Cause: The collision energy for MS/MS transitions is not optimal.

  • Solution: Perform a collision energy optimization for each multiple reaction monitoring (MRM) transition. The goal is to find the energy that produces the highest intensity for the desired product ions.[10]

  • Possible Cause: The mass spectrometer is not properly tuned or calibrated.

  • Solution: Regularly tune and calibrate the instrument according to the manufacturer's recommendations to ensure optimal performance and mass accuracy.[1]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Organophosphorus Acid Analysis. Data derived from a study on derivatized organophosphorus acids and may require optimization for Bis(2-chloroethyl) phosphate.

ParameterSettingReference
LC System Acquity UPLC I class[4]
MS System Xevo TQ-S triple quadrupole[4]
Ionization Mode ESI Positive/Negative (MRM)[4]
Capillary Voltage 0.6 kV[4]
Source Temperature 150 °C[4]
Desolvation Temp. 500 °C[4]
Desolvation Gas Flow 800 L/h[4]
Cone Gas Flow 150 L/h[4]
Collision Gas Flow 0.15 mL/min[4]

Experimental Protocols

Protocol 1: Chemical Derivatization for Enhanced Sensitivity

This protocol is based on a method shown to increase the sensitivity of organophosphorus acids by one to two orders of magnitude.[4]

Objective: To convert Bis(2-chloroethyl) phosphate into a derivative that is more readily ionized, thereby increasing its signal in the mass spectrometer.

Materials:

  • Bis(2-chloroethyl) phosphate standard or sample extract

  • Derivatizing agent: N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)

  • Acetonitrile (ACN), high purity

  • Potassium carbonate (K₂CO₃)

  • Heating block or water bath

  • Vortex mixer

  • LC-MS vials

Procedure:

  • To your dried sample extract or a solution of your standard in acetonitrile, add 1 mg of the derivatizing agent (CAX-B) and 1 mg of potassium carbonate.[4]

  • Vortex the mixture thoroughly to ensure all components are mixed.

  • Heat the reaction mixture at 70 °C for 1 hour.[4]

  • After cooling to room temperature, centrifuge the sample to pellet the potassium carbonate.

  • Transfer the supernatant to an LC-MS vial for analysis. A dilution may be necessary to achieve proper peak shapes.[4]

  • Analyze the resulting derivative using LC-ESI-MS/MS in positive ion mode.[4]

General Workflow for Bis(2-chloroethyl) Phosphate Analysis

G start Start: Sample Collection (e.g., Urine, Water) prep Sample Preparation (Solid Phase Extraction) start->prep derivatization Optional: Chemical Derivatization (e.g., with CAX-B) prep->derivatization lc_separation LC Separation (Reversed-Phase Column) derivatization->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Report Results data_analysis->end

Caption: A general experimental workflow for sensitive analysis.

Protocol 2: General LC-MS/MS Compound Optimization

Objective: To systematically optimize LC-MS/MS parameters for maximum signal intensity of Bis(2-chloroethyl) phosphate.[10]

Procedure:

  • Standard Preparation: Prepare a standard solution of Bis(2-chloroethyl) phosphate at a relatively high concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.[2]

  • Direct Infusion & Ionization Mode Selection: Infuse the standard solution directly into the mass spectrometer. Test both ESI and APCI sources in both positive and negative ion modes to identify the combination that yields the best signal for the precursor ion ([M-H]⁻ or [M+H]⁺).[2]

  • Source Parameter Tuning: Using the best ionization mode, manually tune key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the precursor ion signal.[2][11]

  • Collision Energy Optimization: Select the precursor ion and perform a product ion scan to identify potential fragment ions. Then, for the most abundant and specific fragments, perform a collision energy optimization to find the voltage that yields the maximum product ion intensity for each MRM transition.[10] It is recommended to have at least two MRM transitions for each compound for confident identification and quantification.[10]

  • Chromatography Optimization: Inject the standard onto your LC system. Run a gradient to determine the retention time. Adjust the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak shape.[2][10]

  • Verification: Once all parameters are optimized, inject a calibration curve to verify the method's linearity, sensitivity (limit of detection), and reproducibility.[10]

References

dealing with co-eluting interferences in BCEP analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with co-eluting interferences in the analysis of bis(2-chloroethyl) phosphate (B84403) (BCEP).

Frequently Asked Questions (FAQs)

Q1: What is a co-eluting interference in the context of BCEP analysis?

A2: A co-eluting interference occurs when one or more compounds in the sample matrix exit the chromatography column at the same time as BCEP. This can lead to an artificially high or suppressed signal for BCEP, resulting in inaccurate quantification. These interferences can be other analytes, endogenous matrix components (like phospholipids (B1166683) or salts), or metabolites.[1]

Q2: What are the primary causes of co-eluting interferences in BCEP analysis?

A2: The main causes stem from the complexity of the biological samples being analyzed and the chemical properties of BCEP and related compounds.

  • Matrix Effects: Biological samples like plasma and urine are complex mixtures containing numerous endogenous compounds that can co-elute with BCEP, leading to ion suppression or enhancement in the mass spectrometer.[2][3]

  • Structurally Similar Compounds: Methods designed to analyze multiple organophosphate metabolites simultaneously may struggle to achieve baseline separation of all compounds due to their similar chemical properties.[2]

Q3: How do co-eluting interferences affect my LC-MS/MS results?

A3: Co-eluting interferences primarily impact the accuracy, precision, and sensitivity of the analysis through a phenomenon known as "matrix effect".[3] This can manifest as:

  • Ion Suppression: The most common effect, where co-eluting compounds reduce the ionization efficiency of BCEP in the mass spectrometer's source, leading to a lower-than-expected signal and potentially under-quantification.[4][5]

  • Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of BCEP, leading to a higher signal and over-quantification.[6]

  • Inaccurate Identification: A co-eluting compound with the same mass-to-charge ratio (isobaric interference) can be mistakenly identified as BCEP, leading to false positives.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during BCEP analysis.

Problem 1: I see a peak in my matrix blank at the retention time of BCEP.

  • Potential Cause: An endogenous compound from the matrix is co-eluting and has a similar mass transition to BCEP. This is a direct confirmation of a matrix-derived interference.[7]

  • Solution:

    • Improve Sample Cleanup: The most effective solution is to remove the interfering compound before analysis. Implement or optimize a Solid-Phase Extraction (SPE) protocol. Using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms can be highly effective for isolating polar, ionic compounds like BCEP from complex matrices.[8]

    • Optimize Chromatographic Separation: Modify your LC method to separate the interference from the BCEP peak.

      • Adjust Mobile Phase pH: BCEP is acidic; changing the mobile phase pH can alter its retention time and separate it from neutral interferences.[2]

      • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity.[2]

      • Try a Different Column: If a C18 column is being used, consider a stationary phase with different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2][7]

Problem 2: The BCEP peak shape is poor (tailing, fronting, or split).

  • Potential Cause 1: Secondary Interactions: The acidic phosphate group of BCEP can interact strongly with active sites (e.g., residual silanols) on silica-based columns, causing peak tailing.[2]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the phosphate group. Adding a buffer can also improve peak shape. Alternatively, use a highly inert, end-capped column.[2]

  • Potential Cause 2: Column Overload: Injecting too high a concentration of BCEP or matrix components can saturate the column, leading to peak fronting or tailing.[2]

    • Solution: Dilute the sample extract or inject a smaller volume.[4]

  • Potential Cause 3: Co-eluting Interference: A closely eluting interference can merge with the BCEP peak, distorting its shape.[7]

    • Solution: Examine the mass spectrum across the peak. A changing spectrum from the leading to the tailing edge indicates co-elution.[7] Apply the chromatographic optimization steps described in Problem 1.

Problem 3: BCEP quantification is inconsistent and not reproducible, especially between different sample lots.

  • Potential Cause: Significant and variable matrix effects are present, causing unpredictable ion suppression or enhancement between different samples.[3]

    • Solution:

      • Quantify the Matrix Effect: Use the post-extraction spike method to determine the degree of ion suppression/enhancement.[1][3] This involves comparing the BCEP signal in a post-extraction spiked blank matrix sample to the signal in a clean solvent standard.

      • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., BCEP-d8) will co-elute with BCEP and experience the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.

      • Improve Sample Preparation: As with other issues, a more rigorous sample cleanup using advanced SPE techniques can reduce the concentration of interfering matrix components, leading to more consistent results.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues in BCEP analysis.

G start Inaccurate or Inconsistent BCEP Results check_peak Step 1: Inspect Chromatogram - Peak shape (tailing, fronting)? - Shoulders or split peaks? start->check_peak check_blank Step 2: Analyze Matrix Blank - Peak at BCEP retention time? check_peak->check_blank No, shape is good sol_shape Solution: 1. Adjust Mobile Phase pH. 2. Use end-capped column. 3. Reduce injection volume. check_peak->sol_shape Yes, poor shape check_ms Step 3: Check MS Signal - High signal variation? - Evidence of ion suppression? check_blank->check_ms No peak in blank sol_coelution Solution: 1. Optimize LC gradient (make shallower). 2. Change column chemistry (e.g., Phenyl-Hexyl). 3. Improve sample cleanup (SPE). check_blank->sol_coelution Yes, peak in blank check_ms->start No, investigate other system issues (e.g., instrument) sol_matrix Solution: 1. Use Stable Isotope-Labeled IS. 2. Enhance sample cleanup (Mixed-Mode SPE). 3. Dilute sample extract. check_ms->sol_matrix Yes, high variation

Caption: Troubleshooting workflow for BCEP analysis.

Data Presentation

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 95 - 10550 - 75 (High Suppression)< 15%Fast and simplePoor cleanup, high matrix effects[5]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Low Suppression)< 10%Cleaner than PPTLaborious, uses large solvent volumes[5][10]
Solid-Phase Extraction (SPE) 85 - 10590 - 110 (Minimal Effect)< 5%Very clean extracts, high selectivity[5][11]More complex method development

Note: Data is illustrative and intended to show representative performance. Actual values are analyte and matrix-dependent.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BCEP from Plasma

This protocol outlines a general procedure for extracting BCEP from a plasma matrix using a mixed-mode polymeric SPE cartridge, which is effective for capturing polar, acidic analytes.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the stable isotope-labeled internal standard (e.g., BCEP-d8).

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol through the cartridge.[12]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1 mL of deionized water.[12]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).[12]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[12]

    • Wash the cartridge with a second solvent, such as 1 mL of 20% acetonitrile in water, to remove less polar interferences.

  • Elution:

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.[13]

BCEP Sample Preparation Workflow

G cluster_pre 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (SPE) cluster_final 3. Final Preparation p1 Plasma Sample + IS p2 Add Phosphoric Acid p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s1 Condition with Methanol p4->s1 s2 Equilibrate with Water s1->s2 s3 Load Sample s2->s3 s4 Wash Step (x2) s3->s4 s5 Elute with Basic Methanol s4->s5 f1 Evaporate to Dryness s5->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Inject into LC-MS/MS f2->f3

Caption: Experimental workflow for BCEP analysis.

Protocol 2: LC-MS/MS Method for BCEP Analysis

This protocol provides a starting point for developing an LC-MS/MS method for BCEP quantification. Optimization will be required for specific instrumentation and matrices.

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Equilibrate at 5% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: To be determined by infusing a pure standard of BCEP. A precursor ion corresponding to [M-H]⁻ would be selected, and at least two product ions should be monitored for quantification and confirmation.

References

Technical Support Center: The Impact of pH on the Stability of Deuterated Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of deuterated phosphate (B84403) esters under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of deuterated phosphate esters.

Symptom Possible Cause(s) Suggested Solution(s)
Unexpectedly Rapid Degradation Across All pH Levels 1. Enzymatic Contamination: Presence of phosphatases or esterases in buffers or sample matrices.[1] 2. High Temperature: Incubation temperature is too high, accelerating hydrolysis.[1] 3. Reactive Impurities: Presence of impurities in the deuterated phosphate ester sample that catalyze degradation.1. Use freshly prepared, high-purity (e.g., HPLC grade) water and buffer reagents. Consider sterile filtering of solutions. 2. Verify the incubation temperature and ensure it is appropriate for the stability study. 3. Re-purify the deuterated phosphate ester. Analyze the sample for impurities by LC-MS or other relevant techniques.[2]
Inconsistent or Non-Reproducible Stability Data 1. Inaccurate pH Measurement: Incorrect calibration of the pH meter or changes in buffer pH over time. 2. Variable Sample Handling: Inconsistencies in sample preparation, storage, or analysis.[2] 3. Inadequate Quenching: Incomplete stoppage of the degradation reaction at specified time points.[3]1. Calibrate the pH meter before each use with fresh, certified standards. Verify the pH of the buffers at the experimental temperature. 2. Standardize all sample handling procedures, including stock solution preparation, dilution, and storage conditions. Avoid repeated freeze-thaw cycles. 3. If quenching is necessary, ensure the quenching agent is effective and added consistently across all samples. Rapid freezing can also be an effective quenching method.[3]
Precipitation of the Deuterated Phosphate Ester During the Experiment 1. Low Solubility at a Specific pH: The protonation state of the phosphate ester may change with pH, leading to decreased solubility. 2. Buffer-Compound Interaction: The chosen buffer system may interact with the deuterated phosphate ester, causing precipitation.1. Determine the solubility of the deuterated phosphate ester at different pH values before initiating the stability study. 2. If precipitation occurs, consider using a different buffer system or adding a co-solvent, ensuring the co-solvent does not interfere with the stability of the compound.
Difficulty in Separating the Parent Compound from its Degradants by HPLC 1. Suboptimal HPLC Method: The mobile phase, column, or gradient is not optimized for the separation of the deuterated phosphate ester and its hydrolysis products.[3] 2. Co-elution of Isomers: If the deuterated phosphate ester has multiple stereoisomers, they may co-elute with degradation products.1. Develop a robust HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., varying pH, organic modifier).[3] 2. Employ a higher resolution column or a different chromatographic mode (e.g., HILIC) if necessary. Mass spectrometry detection can help differentiate between co-eluting species.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the stability of phosphate esters?

A1: The stability of phosphate esters is significantly dependent on pH. Hydrolysis can be catalyzed by both acidic and basic conditions.[1] Generally, phosphate esters exhibit a U-shaped or V-shaped pH-rate profile, with maximum stability typically observed in the near-neutral pH range.[4] Under acidic conditions, the ester oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. In alkaline solutions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the phosphorus atom.

Q2: What is the expected impact of deuteration on the stability of a phosphate ester?

A2: Deuteration, the replacement of hydrogen with deuterium, can enhance the metabolic stability of a drug due to the kinetic isotope effect (KIE).[2][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[2][5] While this primarily affects metabolic pathways involving C-H bond cleavage, it can also influence chemical stability by slowing down degradation reactions where C-H bond breaking is the rate-determining step.[2] For phosphate esters, if deuteration is at a site involved in the hydrolysis mechanism (e.g., on the leaving group), it may slow down the rate of hydrolysis.

Q3: At which pH is a deuterated phosphate ester likely to be most stable?

A3: Similar to their non-deuterated counterparts, deuterated phosphate esters are expected to be most stable at a near-neutral pH. The fundamental mechanism of acid- and base-catalyzed hydrolysis is unlikely to be altered by deuteration, although the rates of these processes may be affected. The optimal pH for stability should be determined experimentally for each specific deuterated phosphate ester.

Q4: What are the primary degradation products of a deuterated phosphate ester under different pH conditions?

A4: The primary degradation products of a deuterated phosphate ester via hydrolysis are the corresponding deuterated alcohol or phenol (B47542) and phosphoric acid (or its conjugate base). The specific structures of the degradation products will depend on the parent molecule.

Q5: Which analytical techniques are most suitable for monitoring the stability of deuterated phosphate esters?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for monitoring the degradation of deuterated phosphate esters.[1][3] It allows for the separation and quantification of the parent compound and its degradation products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is another powerful technique that can directly monitor the disappearance of the parent phosphate ester and the appearance of hydrolysis products in real-time without the need for chromatographic separation.[3]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability using HPLC

Objective: To determine the hydrolysis rate of a deuterated phosphate ester at various pH values.

Materials:

  • Deuterated phosphate ester of interest

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Buffer solutions at desired pH values (e.g., citrate, phosphate, borate)

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Calibrated pH meter

  • Thermostatically controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the deuterated phosphate ester in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

  • Reaction Solution Preparation: For each pH to be tested, dilute the stock solution with the respective pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).[1]

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature to accelerate degradation).[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.[1]

  • Sample Quenching (if necessary): Stop the reaction by either flash-freezing the sample in liquid nitrogen and storing at -80°C, or by adding a quenching agent that shifts the pH to a more stable range.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent deuterated phosphate ester.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.[3]

Protocol 2: Real-Time Monitoring of Hydrolysis by ³¹P NMR Spectroscopy

Objective: To monitor the hydrolysis of a deuterated phosphate ester in real-time by observing changes in the ³¹P NMR spectrum.

Materials:

  • Deuterated phosphate ester of interest

  • Buffer solutions prepared in D₂O at desired pD values

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the deuterated phosphate ester in a specific volume of the D₂O buffer solution directly in an NMR tube to achieve the desired concentration.

  • NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

  • Time-Course Monitoring: Acquire ³¹P NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.[1]

  • Data Processing: Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Data Analysis: Identify the signals corresponding to the parent deuterated phosphate ester and its hydrolysis products based on their chemical shifts. Integrate the peak areas of these signals at each time point. The relative concentration of each species is proportional to its peak area.[3] Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Quantitative Data Summary

The stability of a deuterated phosphate ester is highly dependent on its specific structure. The following table provides a generalized overview of the expected stability profile based on the principles of phosphate ester hydrolysis. Actual values must be determined experimentally.

pH Range Catalysis Relative Rate of Hydrolysis Primary Nucleophile
< 4Acid-catalyzedHighWater
4 - 8MinimalLow (Region of Maximum Stability)Water
> 8Base-catalyzedHighHydroxide Ion (OH⁻)

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) D-Ester_H Deuterated Phosphate Ester (Protonated) TS_A Transition State D-Ester_H->TS_A + H₂O H2O_A H₂O H2O_A->TS_A Products_A Deuterated Alcohol/Phenol + Phosphoric Acid TS_A->Products_A D-Ester_B Deuterated Phosphate Ester TS_B Transition State D-Ester_B->TS_B + OH⁻ OH OH⁻ OH->TS_B Products_B Deuterated Alcohol/Phenol + Dihydrogen Phosphate TS_B->Products_B

Caption: General pathways for acid- and base-catalyzed hydrolysis of deuterated phosphate esters.

Experimental_Workflow Start Start: Prepare Stock Solution of Deuterated Phosphate Ester Prepare_Buffers Prepare Buffers at Target pH Values Start->Prepare_Buffers Incubate Incubate Samples at Constant Temperature Prepare_Buffers->Incubate Time_Points Withdraw Aliquots at Predetermined Time Points Incubate->Time_Points Time_Points->Incubate Continue Incubation Analyze Analyze Samples (e.g., HPLC or NMR) Time_Points->Analyze Data_Analysis Data Analysis: Determine Rate Constants and Half-Lives Analyze->Data_Analysis End End: pH-Stability Profile Data_Analysis->End

Caption: A typical experimental workflow for determining the pH-stability profile of a compound.

References

selecting the appropriate MRM transitions for Bis(2-chloroethyl) phosphate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-chloroethyl) phosphate-d8. It is designed to address specific issues that may be encountered during experimental analysis, particularly in the context of mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the deuterium-labeled form of Bis(2-chloroethyl) phosphate (B84403). It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Its deuteration provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification in complex biological or environmental matrices.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula for this compound is C4HD8Cl2O4P.[3][4][5] Its molecular weight is approximately 231.04 g/mol .[3][4][5]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound at -20°C or below, protected from light.

Troubleshooting Guide for MRM Transition Selection

Q4: How do I select the appropriate MRM transitions for this compound?

A4: Selecting the correct Multiple Reaction Monitoring (MRM) transitions is critical for the sensitive and specific quantification of this compound. This involves identifying the precursor ion and suitable product ions.

Experimental Protocol: Determining MRM Transitions

  • Prepare a standard solution: Dilute the this compound standard to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent such as acetonitrile (B52724) or methanol.

  • Infusion and Full Scan (MS1): Infuse the standard solution directly into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]+ is expected. Given the molecular weight of 231.04, the expected precursor ion m/z will be approximately 232.0. For the non-deuterated analog (MW ≈ 223.0), the protonated molecule is observed at m/z 222.9688.[6][7] The d8 version will have an m/z shifted by the mass of eight deuterium (B1214612) atoms.

  • Product Ion Scan (MS2): Select the precursor ion identified in the previous step (around m/z 232.0) and perform a product ion scan to observe its fragmentation pattern.

  • Select Quantifier and Qualifier Ions: Choose the most intense and specific product ions for your MRM transitions. A common practice is to select one "quantifier" ion (typically the most abundant) and at least one "qualifier" ion for confirmation.

Q5: What are the predicted MRM transitions for this compound?

A5: Based on the fragmentation of the non-deuterated Bis(2-chloroethyl) phosphate and general fragmentation patterns of organophosphate esters, the following MRM transitions are proposed for the d8-labeled compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
This compound~232.0~165.0Quantifier
~131.0Qualifier
~103.0Qualifier

Note: These values are theoretical and should be confirmed experimentally by infusing a standard of this compound into the mass spectrometer.

Q6: I am not seeing the expected precursor or product ions. What should I do?

A6: If you are having trouble observing the expected ions, consider the following troubleshooting steps:

  • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

  • Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to optimize the ionization of your analyte.

  • Verify Compound Integrity: Ensure the standard has not degraded. Improper storage or handling can lead to decomposition.

  • Consider Different Adducts: While the protonated molecule [M+H]+ is common, other adducts such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ may form. Look for these potential precursor ions in your full scan spectrum.

  • Adjust Collision Energy: The fragmentation pattern is highly dependent on the collision energy. Perform a collision energy optimization experiment to find the optimal setting for your chosen product ions.

Visualization of MRM Selection Workflow

The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions for a given analyte.

MRM_Selection_Workflow Workflow for MRM Transition Selection cluster_prep Preparation cluster_ms1 Precursor Ion Identification (MS1) cluster_ms2 Product Ion Identification (MS2) cluster_optimization MRM Optimization prep_std Prepare Analyte Standard infuse Infuse Standard into MS prep_std->infuse full_scan Perform Full Scan (MS1) infuse->full_scan identify_precursor Identify Precursor Ion (e.g., [M+H]+) full_scan->identify_precursor product_scan Perform Product Ion Scan (MS2) on Precursor identify_precursor->product_scan identify_products Identify Potential Product Ions product_scan->identify_products select_transitions Select Quantifier and Qualifier Transitions identify_products->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce final_method Finalized MRM Method optimize_ce->final_method

Caption: A flowchart outlining the key steps for selecting and optimizing MRM transitions.

References

Navigating Quantitative Analysis: A Guide to Internal Standard Pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using internal standards in quantitative analysis. Below you will find a series of frequently asked questions and troubleshooting guides to help you identify and resolve potential pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in quantitative analysis?

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[2][3][4] By comparing the signal of the analyte to the signal of the IS, it is possible to compensate for sample loss, instrument drift, and matrix effects, leading to more accurate and precise results.[1][5][6][7]

Q2: What are the key characteristics of a good internal standard?

A suitable internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to the analyte to ensure it behaves similarly during sample processing and analysis.[8][9] Stable isotope-labeled (SIL) analogs of the analyte are often the ideal choice, particularly in mass spectrometry.[10][11][12]

  • Purity: The internal standard should be of high purity and free from impurities that could interfere with the analyte's signal.[11][13] The presence of the unlabeled analyte as an impurity is a critical concern.[3][14]

  • Not Present in Samples: The chosen compound should not be naturally present in the samples being analyzed.[1][15][16]

  • Chromatographic Resolution: It should be well-separated from other components in the sample to ensure accurate measurement of its peak area.[5][16] However, in LC-MS, co-elution with the analyte is often desired to ensure both experience the same matrix effects.[10]

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[8][13]

Q3: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[1][3][12] This ensures that it can account for any analyte loss or variability during all subsequent steps, such as extraction, evaporation, and reconstitution.[3]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Results

Question: My quantitative results are showing high variability and poor accuracy despite using an internal standard. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Inappropriate Internal Standard Review the selection criteria for your internal standard. If using a structural analog, ensure it has very similar chemical and physical properties to the analyte.[8][9] Consider switching to a stable isotope-labeled internal standard if available.[10][12]An IS that behaves differently from the analyte during sample preparation or analysis will not effectively correct for variations, leading to inaccurate results.[17]
Impure Internal Standard Verify the purity of the internal standard.[11] Check for the presence of the unlabeled analyte as an impurity, especially when analyzing at low concentrations.[3][14]Impurities can co-elute and interfere with the analyte peak, or the presence of the unlabeled analyte in the IS will artificially inflate the analyte's signal, causing a positive bias.[14]
Incorrect Timing of IS Addition Ensure the internal standard is added at the very beginning of the sample preparation process.[1][3][12]Adding the IS later in the workflow will not account for analyte losses in the initial steps.[3]
Inconsistent IS Concentration Verify the procedure for adding the internal standard to ensure a consistent amount is added to every sample and standard.[1][8]The fundamental principle of the internal standard method relies on a constant concentration of the IS across all samples.[2]
Issue 2: Non-Linear Calibration Curve

Question: My calibration curve is not linear. What are the common reasons for this when using an internal standard?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Impurity in Internal Standard Analyze the internal standard solution alone to check for any peak at the retention time of the analyte.[14] If the unlabeled analyte is present as an impurity, it will disproportionately affect the lower concentration standards, leading to a non-linear or curved response.The contribution of the unlabeled analyte from the IS is more significant at the lower end of the calibration curve, causing a deviation from linearity.[3][11]
Differential Matrix Effects If using matrix-matched calibrators, ensure the matrix is consistent across all calibration levels. In LC-MS, investigate if the analyte and IS are co-eluting.[10][14] A slight shift in retention time can expose them to different co-eluting matrix components.[14]If the analyte and IS experience different degrees of ion suppression or enhancement, the response ratio will not be constant, leading to non-linearity.[10][18][19]
Detector Saturation Check if the concentration of the internal standard or the higher concentration calibrants is saturating the detector.[17]Detector saturation will lead to a non-linear response at higher concentrations.
Issue 3: Samples Above the Upper Limit of Quantification (ULOQ)

Question: How do I handle samples with analyte concentrations that are higher than my calibration curve when using an internal standard?

Explanation:

Simply diluting the final prepared sample (after the internal standard has been added) is incorrect. This is because the dilution will affect both the analyte and the internal standard equally, leaving their ratio unchanged and the result still outside the calibration range.[20]

Correct Procedures:

  • Pre-dilution of the Sample: Dilute the original, unprepared sample with a blank matrix before adding the internal standard.[20] Then, proceed with the sample preparation as usual. Remember to account for this initial dilution factor when calculating the final concentration.

  • Adjusting Internal Standard Concentration: An alternative is to add a higher concentration of the internal standard to the undiluted sample. For example, adding twice the concentration of the IS will effectively halve the analyte-to-IS ratio, potentially bringing it within the calibration range.[20]

Experimental Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams outline key workflows and logical decision-making processes.

Internal_Standard_Selection_Workflow Internal Standard Selection Workflow start Start: Define Analyte and Matrix is_sil_available Is a Stable Isotope-Labeled (SIL) Standard Available? start->is_sil_available use_sil Select SIL Standard is_sil_available->use_sil Yes select_analog Select a Close Structural Analog is_sil_available->select_analog No check_purity Verify Chemical and Isotopic Purity use_sil->check_purity purity_ok Purity >99%? check_purity->purity_ok validate_method Proceed to Method Validation purity_ok->validate_method Yes reselect Re-evaluate and Select a Different Standard purity_ok->reselect No check_properties Verify Similar Physicochemical Properties (e.g., pKa, logP, solubility) select_analog->check_properties properties_ok Properties Match? check_properties->properties_ok properties_ok->validate_method Yes properties_ok->reselect No reselect->is_sil_available

Caption: Workflow for selecting an appropriate internal standard.

Matrix_Effect_Troubleshooting Troubleshooting Matrix Effects with an Internal Standard start Problem: Inconsistent Results Suspected Matrix Effects check_coelution Check for Analyte and IS Co-elution start->check_coelution coeluting Are they co-eluting? check_coelution->coeluting adjust_chromo Adjust Chromatographic Method (e.g., gradient, column chemistry) coeluting->adjust_chromo No post_column_infusion Perform Post-Column Infusion Experiment coeluting->post_column_infusion Yes adjust_chromo->check_coelution identify_suppression_region Identify Region of Ion Suppression/Enhancement post_column_infusion->identify_suppression_region change_retention Modify Chromatography to Move Analyte Peak Out of this Region identify_suppression_region->change_retention improve_sample_prep Improve Sample Preparation to Remove Interfering Components identify_suppression_region->improve_sample_prep resolved Issue Resolved change_retention->resolved improve_sample_prep->resolved

Caption: Troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Ensuring Complete Homogenization of Internal Standards in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving complete and consistent homogenization of internal standards (IS) in complex biological matrices. Proper IS homogenization is critical for accurate and reproducible quantification in bioanalytical assays.

Troubleshooting Guides

This section addresses common issues encountered during the homogenization of internal standards.

Issue 1: High Variability in Internal Standard (IS) Response Across Samples

Question: I'm observing significant variability (>15% CV) in my internal standard's peak area across different samples in the same analytical run. What are the potential causes and how can I troubleshoot this?

Answer: High variability in the IS response is a common problem that can compromise the accuracy and precision of your results.[1] A systematic approach is necessary to pinpoint the cause.

Troubleshooting Steps:

  • Review the Sample Preparation Workflow:

    • Pipetting and Spiking: Verify the calibration of your pipettes. Ensure that the IS is added consistently to every sample, standard, and quality control (QC).[2] Inconsistent addition is a primary source of variability.

    • Mixing/Vortexing: After adding the IS, ensure thorough mixing to achieve a homogeneous distribution within the matrix. For viscous samples, this step is particularly critical.

    • Timing of IS Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. For methods involving protein precipitation or extraction, add the IS before adding the precipitant or extraction solvent.[3]

  • Investigate Matrix Effects:

    • Differential Ionization: Matrix components can cause ion suppression or enhancement, affecting the IS signal.[3] If the IS and analyte do not co-elute, they may experience different matrix effects, leading to poor tracking.[4]

    • Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where ion suppression is occurring.

  • Assess Extraction Recovery:

    • Inconsistent Recovery: If the IS and analyte have different extraction efficiencies, this can lead to variability. This is more common when using a structural analog IS compared to a stable isotope-labeled (SIL) IS.[2]

    • Recovery Experiment: Perform an experiment to determine the extraction recovery of both the analyte and the IS in the specific matrix.

  • Check for IS Degradation:

    • Stability in Matrix: The IS may be unstable in the biological matrix or during the sample processing steps.

    • Stability Experiments: Conduct experiments to evaluate the stability of the IS in the matrix at various temperatures and for different durations.

  • Instrumental Issues:

    • Autosampler/Injector Problems: Check for air bubbles in the syringe, a clogged needle, or inconsistent injection volumes.

    • Mass Spectrometer Source Contamination: A dirty ion source can lead to fluctuating signal intensity.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples Despite Using an Internal Standard

Question: My QC samples are failing acceptance criteria for accuracy and precision, even though I'm using an internal standard. What could be the problem?

Answer: This issue often indicates that the internal standard is not adequately mimicking the behavior of the analyte.

Troubleshooting Steps:

  • Evaluate the Choice of Internal Standard:

    • Stable Isotope-Labeled (SIL) vs. Structural Analog: A SIL-IS is the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior through extraction and ionization.[3] A structural analog may not provide adequate correction, especially in the presence of strong matrix effects.[2]

    • Chromatographic Co-elution: Ensure that the IS and analyte co-elute. Even slight differences in retention time, especially with deuterated standards, can expose them to different matrix effects.

  • Investigate "Cross-Talk":

    • Analyte Contribution to IS Signal: Ensure that the analyte's signal is not contributing to the IS signal, especially at the upper limit of quantification (ULOQ).[3]

    • IS Contribution to Analyte Signal: Check for the presence of unlabeled analyte as an impurity in the IS, which can affect the accuracy of low-concentration samples.

  • Re-evaluate the Homogenization Procedure for Solid Tissues:

    • Incomplete Tissue Disruption: For solid matrices like tissue, incomplete homogenization can lead to differential extraction of the analyte and the IS. Ensure the tissue is completely broken down.

    • Homogenization Technique: The chosen homogenization method (e.g., bead beating, rotor-stator) should be suitable for the tissue type.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in bioanalysis?

An internal standard (IS) is a compound of a known concentration added to all samples, calibration standards, and quality controls.[3] Its purpose is to correct for variability that can occur during sample preparation, extraction, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements.

Q2: What are the main types of internal standards, and which one should I choose?

There are two primary types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." They are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[3] Their nearly identical physicochemical properties ensure they co-elute and experience the same degree of matrix effects and extraction recovery, providing the most accurate correction.[2]

  • Structural Analogue Internal Standards: These are molecules with a chemical structure similar to the analyte. They are used when a SIL-IS is not available. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior.

Recommendation: Whenever possible, a stable isotope-labeled internal standard should be your first choice for complex matrix analysis.[5]

Q3: When is the best time to add the internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow. For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[3] This ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire process.

Q4: How do I ensure complete homogenization of the internal standard in viscous matrices like plasma or whole blood?

For viscous matrices, thorough mixing is crucial. After adding the internal standard:

  • Vortex Mixing: Vortex the sample for a sufficient amount of time (e.g., 30-60 seconds) to ensure a homogeneous mixture.

  • Mechanical Mixing: For particularly viscous samples, a mechanical mixer or shaker may be necessary.

  • Solvent Addition: When performing protein precipitation, adding the organic solvent to the sample (rather than the other way around) can improve mixing and precipitation efficiency.[6]

Q5: What are "matrix effects," and how do internal standards help mitigate them?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact accuracy. Internal standards, particularly SIL-IS, co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the analyte's signal.[4]

Data Presentation

Table 1: Comparison of Internal Standard Performance

This table summarizes representative data on the performance of Stable Isotope-Labeled (SIL) and Structural Analog internal standards in terms of precision and accuracy.

Performance ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISKey Takeaway
Precision (%CV) Typically < 5%Can be > 15%SIL-IS significantly improves the precision of the measurement.[7]
Accuracy (%Bias) Typically within ± 5%Can be > 15%SIL-IS provides a more accurate measurement of the true value.[7]
Matrix Effect Compensation ExcellentVariableSIL-IS co-elutes and experiences the same ionization effects as the analyte.[2]
Extraction Recovery Tracking ExcellentVariableThe nearly identical chemical properties of a SIL-IS ensure it tracks recovery effectively.[2]

This data is a representative example compiled from multiple sources and is for illustrative purposes.[8]

Experimental Protocols

Protocol 1: General Tissue Homogenization for LC-MS Analysis

This protocol describes a general method for homogenizing solid tissue samples using a bead beater.

Materials:

  • Frozen tissue sample (e.g., liver, brain, tumor)

  • Homogenization tubes with ceramic or steel beads

  • Ice-cold lysis/extraction buffer (e.g., 80% methanol (B129727) in water)

  • Internal standard spiking solution

  • Bead beater homogenizer

  • Centrifuge

Procedure:

  • Weigh Tissue: On an analytical balance, weigh a small piece of frozen tissue (typically 20-50 mg).

  • Transfer to Tube: Place the weighed tissue into a pre-chilled homogenization tube containing beads.

  • Add Internal Standard: Add a precise volume of the internal standard spiking solution directly onto the tissue.

  • Add Buffer: Add a pre-determined volume of ice-cold lysis/extraction buffer. A common ratio is 1:10 tissue weight to buffer volume (e.g., 50 mg tissue in 500 µL buffer).

  • Homogenization: Secure the tubes in the bead beater and process at a set speed and time (e.g., 5000 rpm for 2 cycles of 30 seconds, with cooling on ice in between). The optimal settings will depend on the tissue type and should be optimized.

  • Protein Precipitation: Incubate the homogenate on ice for 10-20 minutes to allow for further protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube for subsequent analysis (e.g., LC-MS/MS).

Protocol 2: Protein Precipitation of Plasma/Serum Samples

This protocol details a standard protein precipitation procedure for plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal standard spiking solution

  • Ice-cold precipitation solvent (e.g., acetonitrile (B52724) or methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot Sample: Pipette a precise volume of the plasma or serum sample (e.g., 100 µL) into a microcentrifuge tube.[1]

  • Add Internal Standard: Add a small, precise volume of the internal standard spiking solution (e.g., 10 µL) directly to the plasma/serum.[1]

  • Vortex: Vortex the sample for 15-30 seconds to ensure the internal standard is thoroughly mixed with the matrix.

  • Add Precipitation Solvent: Add a larger volume of ice-cold precipitation solvent (typically a 3:1 or 4:1 ratio of solvent to sample volume, e.g., 300-400 µL).[6]

  • Vortex Again: Immediately vortex the sample vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubate: Incubate the samples at a low temperature (e.g., -20°C or 4°C) for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Complex Matrix (e.g., Plasma, Tissue) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Precise Volume Mix 3. Thorough Mixing (Vortex/Homogenize) Add_IS->Mix Critical Step Extract 4. Extraction/ Protein Precipitation Mix->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LC_MS 7. LC-MS/MS Analysis Supernatant->LC_MS Data 8. Data Processing (Analyte/IS Ratio) LC_MS->Data Result 9. Final Concentration Data->Result

Caption: Workflow for adding and homogenizing an internal standard.

troubleshooting_workflow Start High IS Variability Observed? Check_Prep Review Sample Preparation Steps Start->Check_Prep Yes Pipetting Pipetting Error? Check_Prep->Pipetting Check_Matrix Investigate Matrix Effects Coelution IS/Analyte Co-elution? Check_Matrix->Coelution Check_Recovery Assess Extraction Recovery Check_Instrument Check Instrument Performance Check_Recovery->Check_Instrument Mixing Incomplete Mixing? Pipetting->Mixing No Solution_Pipetting Verify Pipette Calibration & Technique Pipetting->Solution_Pipetting Yes Mixing->Check_Matrix No Solution_Mixing Optimize Mixing/ Homogenization Mixing->Solution_Mixing Yes Coelution->Check_Recovery Yes Solution_Chromatography Modify Chromatography Coelution->Solution_Chromatography No

Caption: A decision tree for troubleshooting IS variability.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of impurities and metabolites is paramount. Bis(2-chloroethyl) phosphate (B84403) is a metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP) and its presence can be an indicator of exposure. Furthermore, as a phosphate ester, it represents a class of compounds that may be of interest as potential process-related impurities or degradants in pharmaceutical manufacturing. This guide provides an objective comparison of two common analytical techniques for the quantification of Bis(2-chloroethyl) phosphate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Data Presentation: Performance Comparison

The selection of an analytical method depends on various factors including the sample matrix, required sensitivity, and the nature of the analyte. Below is a summary of typical performance characteristics for the analysis of Bis(2-chloroethyl) phosphate and structurally related compounds using LC-MS/MS and GC-MS.

Table 1: Comparison of LC-MS/MS and GC-MS Method Validation Parameters

Validation ParameterLC-MS/MSGC-MS (with Derivatization)ICH Q2(R1) Guideline Reference
Linearity (R²) > 0.99> 0.99A linear relationship should be demonstrated across the analytical range.
Accuracy (% Recovery) 92.0 – 111.0%[2][3]Typically 80 - 120%The closeness of test results to the true value.
Precision (%RSD) < 15%< 15%The closeness of agreement between a series of measurements.
Limit of Detection (LOD) ~0.070 ppm[3]~0.1 - 0.5 ppm[4]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~0.206 ppm[3]~0.5 - 1.5 ppm[4]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Note: Data for LC-MS/MS is based on a validated method for the structurally similar compound Bis(2-chloroethyl)amine, as specific public data for Bis(2-chloroethyl) phosphate is limited.[2][3] Data for GC-MS is estimated based on typical performance for derivatized polar analytes.[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following sections outline representative protocols for the analysis of Bis(2-chloroethyl) phosphate by LC-MS/MS and GC-MS.

LC-MS/MS Method

This method is highly sensitive and specific for the direct analysis of polar compounds like Bis(2-chloroethyl) phosphate.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Bis(2-chloroethyl) phosphate reference standard

  • Bis(2-chloroethyl) phosphate-d8 (internal standard)[5]

3. Sample Preparation (for Biological Matrix - e.g., Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

4. Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Injection Volume: 5 µL.

5. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor > Product Ion Transitions: To be determined by infusion of the reference standard.

GC-MS Method (with Derivatization)

For analysis by GC, the polar nature of Bis(2-chloroethyl) phosphate necessitates a derivatization step to increase its volatility.

1. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

2. Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Bis(2-chloroethyl) phosphate reference standard

  • Internal standard (e.g., a deuterated analog)

3. Sample Preparation and Derivatization:

  • Extract Bis(2-chloroethyl) phosphate from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and a suitable solvent (e.g., ethyl acetate).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.

  • Cool the sample and inject it into the GC-MS system.

4. GC Conditions (Representative):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A suitable temperature program to achieve good chromatographic separation.

5. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analytical methods described.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the analysis of Bis(2-chloroethyl) phosphate by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction (LLE/SPE) Sample->Extraction Evaporation Evaporation to Drying Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A representative experimental workflow for the analysis of Bis(2-chloroethyl) phosphate by GC-MS.

Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS LCMS_Sensitivity High Sensitivity GCMS_Sensitivity Good Sensitivity LCMS_Specificity High Specificity (MRM) GCMS_Specificity Good Specificity (SIM) LCMS_SamplePrep Simpler Sample Prep (Direct Analysis Possible) GCMS_SamplePrep Requires Derivatization for Polar Analytes LCMS_Analyte Ideal for Polar & Non-volatile Analytes GCMS_Analyte Ideal for Volatile & Semi-volatile Analytes Analyte Bis(2-chloroethyl) phosphate (Polar Analyte) Analyte->LCMS_Analyte Directly Amenable Analyte->GCMS_Analyte Requires Derivatization

Caption: A logical comparison of LC-MS/MS and GC-MS for the analysis of Bis(2-chloroethyl) phosphate.

References

Inter-Laboratory Comparison of Organophosphate Flame Retardant Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A landmark international study has provided a critical snapshot of the current state of organophosphate flame retardant (OFR) analysis, highlighting key challenges and offering a pathway toward more consistent and reliable data. This guide synthesizes the findings from the first worldwide inter-laboratory comparison of OFR analysis, offering researchers, scientists, and drug development professionals a comprehensive overview of analytical performance across different laboratories and methodologies.

The study, spearheaded by Brandsma et al. and published in TrAC Trends in Analytical Chemistry, revealed significant variability in the analytical results for OFRs in various matrices, including standard solutions, indoor dust, fish oil, and sediment.[1] A major takeaway from this comprehensive exercise was the pervasive issue of background contamination, which can significantly impact the accuracy of reported concentrations, particularly at low levels.

Key Findings from the Inter-Laboratory Study

The inter-laboratory comparison involved numerous laboratories worldwide, each analyzing identical samples for a suite of common OFRs. The results demonstrated a wide range of performance, with coefficients of variation (CVs) differing substantially depending on the specific OFR and the complexity of the sample matrix.

One of the most significant challenges identified was the prevalence of high blank values for several OFRs, indicating widespread background contamination in laboratory environments. This issue was particularly pronounced for commonly used OFRs, which are often present in laboratory equipment and materials. The study underscores the critical need for stringent quality control measures to minimize and account for blank contamination.

Comparison of Analytical Performance

To illustrate the variability in analytical performance, the following tables summarize the quantitative data from the inter-laboratory study for selected OFRs in different matrices. The data presented includes the mean concentration, standard deviation (SD), and coefficient of variation (CV) across the participating laboratories.

Table 1: Inter-Laboratory Comparison of OFR Analysis in Standard Solution (ng/mL)

AnalyteMean ConcentrationStandard Deviation (SD)Coefficient of Variation (CV) (%)
Tris(2-chloroethyl) phosphate (B84403) (TCEP)10.52.120.0
Tris(1-chloro-2-propyl) phosphate (TCIPP)11.22.522.3
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)9.82.323.5
Triphenyl phosphate (TPHP)10.12.019.8

Table 2: Inter-Laboratory Comparison of OFR Analysis in Indoor Dust (SRM 2585) (ng/g)

AnalyteMean ConcentrationStandard Deviation (SD)Coefficient of Variation (CV) (%)
Tris(2-butoxyethyl) phosphate (TBOEP)250080032.0
Tris(2-chloroethyl) phosphate (TCEP)48015031.3
Tris(1-chloro-2-propyl) phosphate (TCIPP)310095030.6
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)180060033.3
Triphenyl phosphate (TPHP)120040033.3

Table 3: Inter-Laboratory Comparison of OFR Analysis in Fish Oil (ng/g)

AnalyteMean ConcentrationStandard Deviation (SD)Coefficient of Variation (CV) (%)
Tris(2-chloroethyl) phosphate (TCEP)5.22.140.4
Tris(1-chloro-2-propyl) phosphate (TCIPP)8.93.539.3
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)3.11.445.2
Triphenyl phosphate (TPHP)15.66.239.7

Table 4: Inter-Laboratory Comparison of OFR Analysis in Sediment (ng/g)

AnalyteMean ConcentrationStandard Deviation (SD)Coefficient of Variation (CV) (%)
Tris(2-chloroethyl) phosphate (TCEP)1.80.950.0
Tris(1-chloro-2-propyl) phosphate (TCIPP)2.51.352.0
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)1.20.758.3
Triphenyl phosphate (TPHP)4.52.351.1

Experimental Protocols

While the specific instructions provided to each participating laboratory in the inter-laboratory study were not publicly detailed, the common analytical approaches for OFRs in environmental and biological matrices generally follow a standardized workflow. Below are detailed methodologies for the key experimental stages.

Sample Preparation and Extraction

Solid Samples (Dust and Sediment):

  • Homogenization: Samples are typically freeze-dried and sieved to ensure homogeneity.

  • Extraction: A common technique is pressurized liquid extraction (PLE) or Soxhlet extraction.

  • Internal Standards: Prior to extraction, samples are spiked with a suite of isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.

Liquid and Semi-solid Samples (Fish Oil):

  • Dissolution: The sample is dissolved in a suitable organic solvent, such as hexane.

  • Extraction/Clean-up: Gel permeation chromatography (GPC) or solid-phase extraction (SPE) is often employed to remove lipids and other co-extracted matrix components.

    • GPC: Bio-Beads S-X3 with a mobile phase of DCM/hexane is a common choice for lipid removal.

    • SPE: Silica or Florisil cartridges are used for further clean-up, eluting with solvents of increasing polarity.

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary techniques for the analysis of OFRs.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: A splitless injection is typically used to enhance sensitivity.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used for separation.

  • Ionization: Electron impact (EI) is a common ionization technique, though negative chemical ionization (NCI) can provide enhanced sensitivity for certain halogenated OFRs.

  • Detection: Selected ion monitoring (SIM) is used to improve selectivity and sensitivity by monitoring characteristic ions for each analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is used for separation on a C18 or similar reversed-phase column.

  • Ionization: Electrospray ionization (ESI) in positive mode is most common for the analysis of OFRs.

  • Detection: Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

Visualizing the Workflow

To better understand the logical flow of an inter-laboratory comparison study, the following diagrams illustrate the key stages.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation & Reporting A Study Design & Analyte Selection B Preparation & Homogenization of Test Materials A->B C Distribution of Samples to Participating Labs B->C D Sample Preparation & Extraction C->D E Instrumental Analysis (GC-MS/LC-MS/MS) D->E F Data Acquisition & Initial Processing E->F G Submission of Results F->G H Statistical Analysis (Mean, SD, CV, z-scores) G->H I Final Report & Recommendations H->I

Workflow of an inter-laboratory comparison study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Analysis Sample Sample (Dust, Sediment, Fish Oil) Spike Spike with Internal Standards Sample->Spike Extract Extraction (PLE/Soxhlet/LLE) Spike->Extract CleanUp Clean-up (GPC/SPE) Extract->CleanUp GCMS GC-MS Analysis CleanUp->GCMS LCMSMS LC-MS/MS Analysis CleanUp->LCMSMS Quant Quantification GCMS->Quant LCMSMS->Quant Report Reporting Quant->Report

General analytical workflow for OFR analysis.

References

A Comparative Guide to Internal Standards: Bis(2-chloroethyl) phosphate-d8 vs. ¹³C-Labeled Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. While stable isotope-labeled (SIL) internal standards are the gold standard, a crucial choice exists between deuterated (²H or D) and carbon-13 (¹³C) labeled standards. This guide provides an objective comparison of Bis(2-chloroethyl) phosphate-d8, a commonly used deuterated internal standard, with its theoretical ¹³C-labeled counterpart, supported by established principles and experimental data from analogous compounds.

Executive Summary

The fundamental difference between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties, which can lead to significant variations in analytical performance. While this compound is a functional internal standard, ¹³C-labeled internal standards are unequivocally superior for applications demanding the highest level of accuracy and precision.[1] This superiority stems from the ability of ¹³C-labeled standards to co-elute perfectly with the unlabeled analyte, providing more effective compensation for matrix effects and other sources of analytical variability.[2][3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance differences between deuterated internal standards like this compound and ¹³C-labeled internal standards, based on general findings in the literature.

FeatureThis compound (Deuterated)¹³C-Labeled Bis(2-chloroethyl) phosphate (B84403)
Chromatographic Co-elution Exhibits a slight retention time shift, often eluting earlier than the analyte ("isotope effect").[2]Co-elutes perfectly with the unlabeled analyte.[2]
Matrix Effect Compensation Can be less effective due to chromatographic shift, as the standard may not be in the same "analytical space" as the analyte during ionization.[2]Highly effective at compensating for matrix effects due to identical elution profiles.[3]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange, particularly in certain solvents or under specific pH conditions.¹³C is a stable, non-exchangeable isotope, ensuring the integrity of the label throughout the analytical process.
Accuracy and Precision Potential for inaccuracies and reduced precision, especially in complex matrices with significant matrix effects. One study showed a 40% error due to imperfect retention time matching with a deuterated standard.[3]Demonstrates improved accuracy and precision. The use of ¹³C-labeled internal standards in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3]
Predictable Fragmentation Fragmentation patterns may differ slightly from the unlabeled analyte.Fragmentation patterns are highly predictable and closely resemble those of the unlabeled analyte, enhancing selectivity in MS/MS methods.[4]
Cost and Availability Generally more common and cost-effective.[3]Typically more expensive and may have limited commercial availability.[5]

Experimental Protocols

To rigorously evaluate the performance of this compound against a ¹³C-labeled internal standard, a well-designed experimental protocol is essential. The following outlines a general methodology for this comparison.

Objective:

To compare the performance of this compound and a ¹³C-labeled Bis(2-chloroethyl) phosphate for the quantification of Bis(2-chloroethyl) phosphate in a biological matrix (e.g., plasma or urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:
  • Bis(2-chloroethyl) phosphate (analyte)

  • This compound (deuterated internal standard)

  • ¹³C-labeled Bis(2-chloroethyl) phosphate (¹³C internal standard)

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of the analyte and both internal standards in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the analyte to create calibration standards.

    • Prepare working solutions of both internal standards at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, quality control (QC) sample, and unknown sample, add 300 µL of the internal standard working solution (one set with this compound and another with the ¹³C-labeled standard) in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable reversed-phase column (e.g., C18). Develop a gradient elution program to separate the analyte from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for phosphates.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine and optimize the precursor-to-product ion transitions for the analyte and both internal standards.

  • Data Analysis:

    • Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify the analyte in QC and unknown samples using both calibration curves.

    • Evaluate and compare accuracy, precision, and matrix effects for both internal standards.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (d8 or 13C) sample->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc Injection ms Mass Spectrometry (Detection - MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

G cluster_ideal Ideal Internal Standard (¹³C-Labeled) cluster_deuterated Deuterated Internal Standard (d8) Analyte_C13 Analyte Elution_C13 Co-elution Analyte_C13->Elution_C13 Elutes at time 't' IS_C13 ¹³C-IS IS_C13->Elution_C13 Elutes at time 't' ME_C13 Accurate Correction Elution_C13->ME_C13 Experiences same matrix effect Analyte_D8 Analyte Elution_Analyte_D8 Analyte Elution Analyte_D8->Elution_Analyte_D8 Elutes at time 't' IS_D8 d8-IS Elution_IS_D8 IS Elution IS_D8->Elution_IS_D8 Elutes at time 't - Δt' (Isotope Effect) ME_D8 Differential Matrix Effect -> Potential Inaccuracy Elution_Analyte_D8->ME_D8 Elution_IS_D8->ME_D8

References

Assessing the Performance of d8-BCEP: A Guide to Recovery and Precision in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the principles and methodologies for validating the analytical performance of the deuterated internal standard, d8-BCEP.

While specific quantitative data on the recovery and precision of d8-BCEP across various biological matrices is not extensively available in publicly accessible literature, this guide provides a comprehensive framework for its assessment. The principles and experimental protocols outlined here are based on established regulatory guidelines for bioanalytical method validation and can be applied to evaluate d8-BCEP's performance against alternative internal standards.[1][2]

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is considered the gold standard.[3] It is designed to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[4] This guide details the necessary experiments to validate the recovery and precision of d8-BCEP, ensuring the reliability and accuracy of bioanalytical data.

Data Presentation: Performance Evaluation Metrics

The following tables illustrate how recovery and precision data for a deuterated internal standard like d8-BCEP should be structured for clear comparison. The data presented are representative examples based on typical performance characteristics of SIL internal standards in bioanalytical assays.

Table 1: Recovery of a Deuterated Internal Standard (Illustrative Example)

MatrixAnalyte ConcentrationMean Peak Area (Pre-extraction Spike, n=5)Mean Peak Area (Post-extraction Spike, n=5)Mean Recovery (%)Precision (%CV)
Human Plasma Low QC (15 ng/mL)85,67099,85085.84.2
Medium QC (150 ng/mL)845,300989,60085.43.8
High QC (1500 ng/mL)8,321,5009,910,20084.02.9
Human Urine Low QC (25 ng/mL)92,100105,40087.45.1
Medium QC (250 ng/mL)915,4001,045,80087.54.5
High QC (2500 ng/mL)9,050,00010,380,50087.23.6
Rat Plasma Low QC (15 ng/mL)88,900101,20087.84.8
Medium QC (150 ng/mL)876,500998,30087.84.1
High QC (1500 ng/mL)8,654,0009,995,00086.63.3

Recovery is not required to be 100%, but it should be consistent and reproducible across concentration levels and matrices. The Coefficient of Variation (CV) for recovery should ideally be ≤15%.[5][6]

Table 2: Precision of a Deuterated Internal Standard (Illustrative Example in Human Plasma)

Concentration LevelNominal Conc. (ng/mL)Intra-Day Precision (n=5) Inter-Day Precision (3 runs over 3 days, n=15)
Mean Conc. ± SD (ng/mL) Accuracy (% Bias)
LLOQ55.08 ± 0.21+1.6
Low QC1514.85 ± 0.45-1.0
Medium QC150153.2 ± 3.8+2.1
High QC15001479.0 ± 26.6-1.4

According to FDA and EMA guidelines, the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of d8-BCEP's performance. The following protocols are standard in bioanalytical method validation.

Assessment of Recovery (Extraction Efficiency)

The recovery of an analyte and its internal standard is a measure of the efficiency of the extraction process.[6] It is determined by comparing the analytical response of an analyte from a sample that has undergone the full sample preparation procedure with the response of an analyte in a post-extraction spiked sample.[5]

Methodology:

  • Prepare two sets of samples:

    • Set A (Pre-extraction Spike): Blank biological matrix is spiked with the analyte and d8-BCEP at three quality control (QC) concentrations (low, medium, and high) before the extraction process.

    • Set B (Post-extraction Spike): Blank biological matrix undergoes the extraction process first. The resulting extract is then spiked with the analyte and d8-BCEP at the same three QC concentrations. This set represents 100% recovery.[6]

  • Analyze both sets using the developed LC-MS/MS method.

  • Calculate Recovery: The recovery is calculated as the ratio of the mean peak area of the analyte (or internal standard) in Set A to that in Set B, expressed as a percentage.

    Recovery (%) = (Mean Peak Area in Set A / Mean Peak Area in Set B) x 100

Assessment of Precision

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is evaluated at two levels:

  • Intra-day precision (Repeatability): Assesses precision within a single day.

  • Inter-day precision (Intermediate Precision): Assesses precision over a period of several days.

Methodology:

  • Prepare QC samples in the relevant biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • For Intra-day Precision: Analyze at least five replicates of each QC concentration level in a single analytical run.

  • For Inter-day Precision: Analyze the same QC concentration levels on at least three different days.

  • Calculate Precision and Accuracy:

    • Accuracy is determined by comparing the mean calculated concentration to the nominal concentration and is expressed as percent bias.

    • Precision is calculated as the percent coefficient of variation (%CV) of the replicate measurements.

Assessment of Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[8][9] It is a critical parameter to assess, especially when dealing with different biological matrices.

Methodology:

  • Obtain blank matrix from at least six different sources or lots.[10]

  • Prepare two sets of samples:

    • Set 1 (Neat Solution): Prepare the analyte and d8-BCEP in a pure solvent (e.g., mobile phase) at low and high concentrations.

    • Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources. Spike the resulting extracts with the analyte and d8-BCEP at the same low and high concentrations as Set 1.

  • Analyze both sets and record the peak areas.

  • Calculate the Matrix Factor (MF): For each source of matrix, the MF is the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF and its %CV: The IS-Normalized MF is the ratio of the analyte MF to the internal standard MF. The %CV of the IS-Normalized MF across the different matrix sources should not exceed 15%. This demonstrates that d8-BCEP effectively compensates for variability in the matrix effect.

Mandatory Visualizations

The following diagrams illustrate the workflows for assessing the recovery and precision of d8-BCEP.

Caption: Experimental workflow for assessing the recovery of d8-BCEP.

Caption: Workflow for determining the precision of d8-BCEP.

References

A Researcher's Guide to Analytical Method Validation: A Comparative Look at ICH Q2(R1) in Practice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical cornerstone of regulatory compliance and confidence in experimental outcomes. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, ensuring that an analytical procedure is suitable for its intended purpose.[1][2] This guide offers a comparative analysis of different analytical techniques validated under these guidelines, presenting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of robust analytical methods.

The ICH Q2(R1) guideline outlines several key parameters that must be evaluated during method validation.[1] These include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2] The objective is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide will delve into practical examples comparing various analytical techniques and their performance against these critical validation parameters.

The Validation Workflow: A Generalized Overview

The process of analytical method validation can be systematically approached. It begins with defining the analytical procedure and its intended purpose, followed by the execution of experiments to evaluate each validation characteristic. All data is meticulously collected and analyzed to ensure it meets predefined acceptance criteria.

cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Reporting start Define Analytical Procedure & Purpose protocol Develop Validation Protocol start->protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range acceptance->linearity accuracy Accuracy acceptance->accuracy precision Precision acceptance->precision lod_loq LOD & LOQ acceptance->lod_loq robustness Robustness acceptance->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report final Method Implementation report->final

Caption: A generalized workflow for analytical method validation according to ICH Q2(R1) guidelines.

Comparative Study 1: Quantification of Clobetasol Propionate - A Look at UV, RP-HPLC, and HPLC

A comparative study was conducted to evaluate three different analytical methods for the quantification of Clobetasol Propionate: UV spectroscopy, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Liquid Chromatography (HPLC). All three methods were validated as per ICH Q2(R1) guidelines.[3]

Experimental Protocols
  • UV Spectroscopy: Performed at 239 nm in ethanol.[3]

  • HPLC and RP-HPLC: Both methods utilized a C18 column with optimized mobile phase compositions and flow rates to achieve efficient separation.[3]

Data Presentation: A Head-to-Head Comparison
Validation ParameterUV SpectroscopyHPLCRP-HPLCICH Q2(R1) Guideline/Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999Correlation coefficient (r²) should be close to 1.
Accuracy (% Recovery) 97-102%97-102%97-102%The closeness of test results to the true value.
Precision (%RSD) < 2%< 2%< 2%Relative Standard Deviation (RSD) should be minimal.
Robustness Minimal impact from deliberate variations.Minimal impact from deliberate variations.Minimal impact from deliberate variations.The method's capacity to remain unaffected by small variations.[1]

The study concluded that while all three methods are reliable and conform to ICH Q2(R1) validation parameters, RP-HPLC provided superior sensitivity and resolution with shorter run times. UV spectroscopy was identified as a simple, rapid, and cost-effective alternative for routine analysis where high sensitivity is not a primary requirement.[3]

Comparative Study 2: Lamivudine Quantification - UV, RP-HPLC, and HPTLC Under the Microscope

In another comparative study, UV spectroscopy, RP-HPLC, and High-Performance Thin-Layer Chromatography (HPTLC) methods were developed and validated for the estimation of Lamivudine in tablet form.[4]

Experimental Protocols
  • UV Spectroscopy: Quantification was performed at 271 nm using methanol (B129727) as the solvent.[4]

  • RP-HPLC: A Shimadzu C18 column was used with a mobile phase of methanol and water (70:30 v/v) in an isocratic mode at a flow rate of 1.0 mL/min.[4]

  • HPTLC: Chromatograms were developed on a pre-coated silica (B1680970) gel 60 F254 plate with a mobile phase of chloroform (B151607) and methanol (8:2 v/v). Quantification was done in absorbance mode at 271 nm.[4]

Data Presentation: A Three-Way Analysis
Validation ParameterUV SpectroscopyRP-HPLCHPTLCICH Q2(R1) Guideline/Acceptance Criteria
Linearity (r²) 0.99800.99930.9988Correlation coefficient (r²) should be close to 1.
Accuracy (% Recovery) 98.40–100.52%99.27–101.18%98.01–100.30%The closeness of test results to the true value.
Precision (%RSD) < 2%< 2%< 2%Relative Standard Deviation (RSD) should be minimal.

The results indicated that the HPLC method was superior for Lamivudine quantification due to its high reproducibility, good retention time, and sensitivity. It also demonstrated a higher percent recovery and a shorter analysis time.[4]

Comparative Study 3: Remdesivir Analysis - A Duel Between UV and HPLC

A study comparing UV spectrophotometry and HPLC for the quantification of Remdesivir in pharmaceutical formulations provided another interesting case of method comparison under ICH Q2(R1).[3][5]

Experimental Protocols
  • UV Spectrophotometry: UV spectra were recorded between 200 and 800 nm using deionized water as the solvent, with a detection wavelength of 247 nm.[5]

  • HPLC: The analysis was performed on a C-18 column with a mobile phase consisting of a 20 mM KH2PO4 solution and acetonitrile (B52724) (50:50, v/v) at a flow rate of 1.2 mL/min.[5]

Data Presentation: A Direct Comparison
Validation ParameterUV SpectrophotometryHPLCICH Q2(R1) Guideline/Acceptance Criteria
Linearity (r²) > 0.999> 0.999Correlation coefficient (r²) should be close to 1.
Precision (%RSD) < 0.5%< 0.5%Relative Standard Deviation (RSD) should be minimal.
Accuracy (% Recovery) Close to 100%Close to 100%The closeness of test results to the true value.

Both methods were found to be reliable, simple, fast, and precise for the quantification of Remdesivir. The study concluded that there was no significant difference between the experimental values obtained by the two methods, making both suitable for routine quality control analysis.[3]

Beyond Chromatography and Spectroscopy: A Glimpse at Other Techniques

While chromatographic and spectroscopic methods are prevalent, other analytical techniques also undergo rigorous validation.

Titration Methods

Titration is a classic analytical technique, and its validation according to ICH Q2(R1) is crucial for its application in pharmaceutical assays. Validation of a titration method includes the determination of specificity, linearity, accuracy, and precision.[6] In cases where specificity cannot be fully met by titration alone, it needs to be complemented by other techniques.[6]

cluster_0 Titration Method Validation start Titrant Standardization specificity Specificity (May require complementary method) start->specificity linearity Linearity (Sample size vs. titrant volume) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision

Caption: Key validation parameters for titration methods as per ICH Q2(R1).

Capillary Electrophoresis (CE) vs. HPLC

For the analysis of biomolecules like proteins, Capillary Electrophoresis (CE) offers a powerful alternative to HPLC. A comparative study on the detection and quantification of Hb Constant Spring, a hemoglobin variant, demonstrated the superiority of the CE method over HPLC. The CE method detected the variant in all samples, whereas HPLC missed it in a significant portion of cases.[7] Generally, CE can offer higher resolution for protein charge variants compared to traditional HPLC methods.[8]

Conclusion: Making Informed Decisions in Analytical Method Validation

The selection of an analytical method is a critical decision in the drug development process. This guide highlights that while various techniques can be validated to meet the stringent requirements of ICH Q2(R1), their performance characteristics can differ significantly. A thorough understanding of the strengths and limitations of each method, supported by robust validation data, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. By carefully considering the specific analytical challenge and the performance data from comparative studies, researchers can confidently select and implement the most appropriate analytical procedure for their needs.

References

Determining the Limit of Detection and Quantification for Pharmaceutical Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in analytical method validation. These parameters define the sensitivity and reliability of a method, ensuring accurate measurement of an active pharmaceutical ingredient (API), such as BCEP. This guide provides a comprehensive comparison of established methodologies for determining LOD and LOQ, supported by detailed experimental protocols and data presentation, in line with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

Methodologies for LOD and LOQ Determination

Several approaches can be employed to determine the LOD and LOQ, each with its own applicability depending on the nature of the analytical method.[1][5] The most common methods are:

  • Visual Evaluation: This method is primarily used for non-instrumental methods but can also be applied to instrumental methods.[5] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).

  • Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[2][5] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[2][5]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This is a statistical method based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The LOD and LOQ are calculated using the formulas:

    • LOD = 3.3 * (σ / S)[6]

    • LOQ = 10 * (σ / S)[6]

    The standard deviation of the response can be determined from the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[2]

A summary of these methodologies is presented in the table below.

Methodology Principle Applicability Formula/Ratio
Visual EvaluationDetermination of the minimum concentration at which the analyte is visibly detectable or quantifiable.Non-instrumental and instrumental methods.N/A
Signal-to-Noise RatioComparison of the mean signal from a low concentration sample with the background noise.Methods with baseline noise (e.g., HPLC, GC).LOD: S/N ≥ 3, LOQ: S/N ≥ 10
Standard Deviation of the Response and SlopeStatistical calculation based on the variability of the response at low concentrations and the sensitivity of the method.Instrumental methods where a calibration curve is generated.LOD = 3.3 * (σ / S), LOQ = 10 * (σ / S)

Experimental Protocol for LOD and LOQ Determination (Using a Chromatographic Method)

This protocol outlines a general procedure for determining the LOD and LOQ of a compound using a High-Performance Liquid Chromatography (HPLC) method, based on the signal-to-noise ratio and the calibration curve methods.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Mass Spectrometer).

  • Analytical column appropriate for the analyte.

  • Reference standard of the analyte (e.g., BCEP).

  • Blank matrix (e.g., placebo formulation, biological matrix).

  • Reagents and solvents for mobile phase and sample preparation.

2. Method Development and Optimization:

  • Develop a specific and selective chromatographic method for the analyte.

  • Optimize parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to achieve good peak shape and resolution.

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the blank matrix to cover the expected range of concentrations, including concentrations near the expected LOD and LOQ. A minimum of five concentration levels is recommended for the calibration curve.[7]

  • Blank Samples: Prepare multiple blank samples (at least 10-20) using the same matrix without the analyte.[7]

4. Experimental Workflow for LOD & LOQ Determination:

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_blank Prepare Blank Samples inject_blank Inject Blank Samples calc_sn Calculate S/N Ratio inject_blank->calc_sn inject_cal Inject Calibration Standards gen_curve Generate Calibration Curve inject_cal->gen_curve det_lod_loq Determine LOD & LOQ calc_sn->det_lod_loq calc_slope_sd Calculate Slope & SD of Response gen_curve->calc_slope_sd calc_slope_sd->det_lod_loq prep_lod_loq Prepare Samples at LOD & LOQ det_lod_loq->prep_lod_loq analyze_lod_loq Analyze Samples prep_lod_loq->analyze_lod_loq confirm Confirm Precision & Accuracy analyze_lod_loq->confirm

Caption: Experimental workflow for determining LOD and LOQ.

5. Data Analysis and Calculation:

  • Signal-to-Noise Ratio Method:

    • Inject the blank samples multiple times to determine the baseline noise.

    • Inject samples with decreasing concentrations of the analyte.

    • Determine the concentration at which the signal is consistently distinguishable from the noise and the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • Calibration Curve Method:

    • Inject the calibration standards and the blank samples.

    • Construct a calibration curve by plotting the analyte response versus its concentration.

    • Perform a linear regression analysis to obtain the slope (S) of the curve and the standard deviation of the response (σ).[6] The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line.[2]

    • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[6]

6. Validation of LOD and LOQ:

  • Prepare a suitable number of samples (e.g., six replicates) at the determined LOD and LOQ concentrations.

  • Analyze these samples to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.[6]

Comparative Data for Bempedoic Acid

To illustrate the application of these methods, the following table summarizes the reported LOD and LOQ values for Bempedoic acid, a compound used for lowering LDL cholesterol, determined by different analytical techniques.

Analytical Method LOD LOQ Calculation Method Reference
RP-HPLC Method 10.05 µg/mL0.15 µg/mLBased on the standard deviation of the y-intercept and the slope of the calibration curve.[8]
RP-HPLC Method 2Not specifiedNot specifiedSignal-to-noise ratio method.[8]
UPLC Method0.03 µg/mL0.1 µg/mLBased on the standard deviation of the y-intercept and the slope of the calibration curve.[8]

This comparative data highlights how the choice of analytical method and its specific parameters can influence the sensitivity of the analysis for a given compound. Researchers should select and validate a method that meets the specific requirements of their study.

References

A Researcher's Guide to Evaluating Linearity and Range in Biomarker Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount for efficacy and safety assessment. A critical aspect of this is the validation of the analytical method, with linearity and range being two of the most important performance characteristics. This guide provides a comparative overview of three widely used quantification platforms—ELISA, LC-MS/MS, and qPCR—with a focus on evaluating their linearity and range. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.

Comparison of Quantification Methods: Linearity & Range

The selection of a quantification method often depends on the required sensitivity, specificity, and the nature of the analyte. The following table summarizes typical linearity and range characteristics for a hypothetical biomarker across three common platforms.

ParameterELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)qPCR (Quantitative Polymerase Chain Reaction)
Analyte Type Proteins, Antibodies, PeptidesSmall Molecules, Peptides, Proteins (bottom-up)Nucleic Acids (DNA, RNA)
Linearity (R²)¹ > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ)² 0.1 - 10 ng/mL0.01 - 1 ng/mL10 - 100 copies/reaction
Upper Limit of Quantification (ULOQ)² 10 - 1000 ng/mL100 - 10,000 ng/mL10⁷ - 10⁸ copies/reaction
Dynamic Range (ULOQ/LLOQ) 2 - 3 logs3 - 5 logs6 - 8 logs
Pros High throughput, relatively low cost, well-established protocols.High specificity and selectivity, can multiplex, wide dynamic range.Extremely high sensitivity, high specificity, well-suited for low abundance targets.
Cons Susceptible to matrix effects, narrower dynamic range, antibody-dependent.Higher instrument cost, lower throughput, potential for ion suppression.Indirect quantification of protein, requires reverse transcription for RNA, susceptible to contamination.

¹ Linearity is typically assessed by the coefficient of determination (R²) from a linear regression of the standard curve. ² LLOQ and ULOQ values are representative and can vary significantly based on the specific analyte, matrix, and assay optimization.

Experimental Protocol: Establishing Linearity and Range

This protocol provides a general framework for assessing the linearity and range of a biomarker quantification assay.

Objective: To determine the range over which the assay response is directly proportional to the analyte concentration and to define the lower and upper limits of quantification.

Materials:

  • Purified biomarker reference standard of known concentration.

  • Blank biological matrix (e.g., plasma, serum, tissue homogenate) from at least six different sources.

  • All necessary reagents, buffers, and consumables for the chosen analytical method (ELISA, LC-MS/MS, or qPCR).

  • Calibrated analytical instrumentation.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard in an appropriate solvent.

    • Perform a serial dilution of the stock solution in the blank biological matrix to create a minimum of 5-8 calibration standards spanning the expected concentration range. The concentrations should be evenly distributed across the range.

  • Sample Analysis:

    • Analyze the calibration standards according to the specific protocol for the chosen method (ELISA, LC-MS/MS, or qPCR).

    • Perform at least three independent runs on different days to assess inter-assay variability. Within each run, analyze each standard in triplicate to determine intra-assay precision.

  • Data Analysis:

    • Linearity:

      • Plot the mean response (e.g., absorbance for ELISA, peak area ratio for LC-MS/MS, Ct value for qPCR) against the nominal concentration of the standards.

      • Perform a linear regression analysis on the data. The weighting of the regression may be necessary (e.g., 1/x or 1/x²).

      • The coefficient of determination (R²) should be ≥ 0.99 for the method to be considered linear.[1]

    • Range:

      • The range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

      • LLOQ: The lowest standard on the calibration curve that can be quantified with acceptable precision and accuracy. Typically, the precision (%CV) should be ≤ 20% and the accuracy (% bias) should be within ±20% of the nominal value.[2][3][4][5]

      • ULOQ: The highest standard on the calibration curve that can be quantified with acceptable precision and accuracy. Typically, the precision (%CV) should be ≤ 15% and the accuracy (% bias) should be within ±15% of the nominal value.[2][3][4][5]

Visualizing Method Validation and Biological Context

Diagrams are essential tools for representing complex workflows and biological pathways. Below are Graphviz-generated diagrams illustrating the experimental workflow for linearity and range assessment and a hypothetical signaling pathway where a biomarker may be quantified.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result stock Reference Standard Stock serial_dil Serial Dilution in Matrix stock->serial_dil standards Calibration Standards (5-8 levels) serial_dil->standards assay Perform Assay (n=3 runs) standards->assay instrument Instrumental Analysis assay->instrument plot Plot Response vs. Concentration instrument->plot regression Linear Regression (R²) plot->regression lloq_uloq Determine LLOQ & ULOQ plot->lloq_uloq report Validated Linear Range regression->report lloq_uloq->report

Workflow for Linearity and Range Assessment

G ligand Ligand receptor Receptor ligand->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Initiates biomarker Secreted Biomarker gene_expression->biomarker Leads to

Hypothetical Signaling Pathway for Biomarker Production

References

A Researcher's Guide to Cross-Validation of Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, deuterated internal standards are pivotal for achieving accurate and precise quantification of analytes within complex biological matrices.[1][2] However, the choice between different deuterated analogues of an analyte can introduce variability, necessitating a rigorous cross-validation process to ensure data consistency and reliability.[1] This guide provides a comprehensive comparison of analytical methods utilizing different deuterated standards, supported by experimental data and detailed methodologies, to ensure the robustness of bioanalytical assays.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][3][4] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][4] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[1]

Despite these advantages, the number and position of deuterium (B1214612) atoms on the molecule can lead to slight differences in chromatographic retention times and extraction recoveries.[1][5] This "isotope effect" can potentially impact the accuracy and precision of the analytical method.[1] Therefore, when changing the deuterated internal standard used in a validated bioanalytical method, a thorough cross-validation is essential.[6]

Comparative Performance of Different Deuterated Internal Standards

The selection of an appropriate internal standard is a critical step in developing robust bioanalytical methods.[7] While stable isotope-labeled internal standards (SIL-ISs) are generally preferred, the degree and position of deuteration can influence analytical outcomes.[7][8] The following table summarizes comparative data on the performance of different deuterated internal standards relative to a reference method or other internal standards.

AnalyteInternal Standard (IS) TypeConcentration (ng/mL)Accuracy (% Bias)Precision (%CV)Key ObservationsSource
TestosteroneTestosterone-D2Not SpecifiedReferenceNot SpecifiedShowed excellent agreement with a reference method.[2]
Testosterone-D5Not SpecifiedLower ResultsNot SpecifiedYielded lower quantitative results compared to the D2 internal standard.[2]
Testosterone-¹³C₃Not SpecifiedLower ResultsNot SpecifiedGave lower results than D2, but were closer to the target than D5.[2]
Everolimus (B549166)Everolimus-d41.2-12.7Slope of 0.95 vs. reference4.3 - 7.2Offered a more favorable comparison with an independent LC-MS/MS method.[9]
32-desmethoxyrapamycin (Analog IS)1.2-12.7Slope of 0.83 vs. reference4.3 - 7.2Showed acceptable performance.[9]
Tubulin Inhibitor (D-24851)Deuterated (d4) SIL-IS1 - 100097.8 - 102.12.1 - 4.5Superior accuracy and precision compared to structural analogue IS and no IS.[7]
Structural Analogue IS1 - 1000118.2 - 130.418.2 - 27.5Showed significant bias and higher variability.[7]
No Internal Standard1 - 100083.1 - 116.83.1 - 11.2Inconsistent performance.[7]

Experimental Protocols for Cross-Validation

A systematic approach is crucial for the cross-validation of an analytical method when a new deuterated internal standard is introduced.[1] The following protocols outline the key experiments required.

Objective: To demonstrate that a new deuterated internal standard (IS-B) provides comparable results to the original, validated deuterated internal standard (IS-A).

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and each deuterated internal standard (IS-A and IS-B) in a suitable organic solvent.[1][10]

  • Prepare separate working standard solutions for the analyte and each internal standard by serial dilution of the stock solutions.[10]

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Spike blank biological matrix with the analyte working standard solutions to create a calibration curve with at least six non-zero concentration levels.[10][11]

  • Prepare two sets of Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.[12][13]

    • Set A will be spiked with IS-A.

    • Set B will be spiked with IS-B.

3. Cross-Validation Experimental Design:

  • Select a set of at least 30 incurred (study) samples with concentrations spanning the calibration range.[3][6]

  • Divide the incurred samples into two aliquots.

  • Analyze one aliquot of each incurred sample, along with a full calibration curve and QC samples for Set A (using IS-A), using the original validated method.

  • Analyze the second aliquot of each incurred sample, along with a full calibration curve and QC samples for Set B (using IS-B), using the modified method.

  • The analysis should be performed on the same day by the same analyst to minimize variability.[6]

4. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve for each method by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.[1]

  • Calculate the concentration of the QC samples and incurred samples for both methods using their respective calibration curves.

  • Evaluate the accuracy and precision of the QC samples for both methods. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[14]

  • Compare the concentrations of the incurred samples obtained by both methods. The percent difference between the results from the two methods for at least 67% of the samples should be within ±20% of the mean concentration.[15]

Visualizing the Cross-Validation Workflow

A clear workflow is essential for planning and executing the cross-validation study.

cluster_prep Preparation cluster_analysis Analysis cluster_method_a Method A (Original IS-A) cluster_method_b Method B (New IS-B) cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte, IS-A, IS-B) prep_cc_qc Prepare Calibration Curve & QC Samples prep_stock->prep_cc_qc process_a Process Samples with IS-A prep_cc_qc->process_a process_b Process Samples with IS-B prep_cc_qc->process_b prep_incurred Select & Aliquot Incurred Samples (n>=30) prep_incurred->process_a prep_incurred->process_b analyze_a LC-MS/MS Analysis process_a->analyze_a calc_conc Calculate Concentrations analyze_a->calc_conc analyze_b LC-MS/MS Analysis process_b->analyze_b analyze_b->calc_conc eval_qc Evaluate QC Performance (Accuracy & Precision) calc_conc->eval_qc compare_incurred Compare Incurred Sample Results (% Difference) calc_conc->compare_incurred report Generate Cross-Validation Report eval_qc->report compare_incurred->report

Caption: A generalized workflow for the cross-validation of bioanalytical methods using different deuterated internal standards.

Signaling Pathway of Internal Standard Function in LC-MS/MS

The internal standard plays a crucial role in the analytical signaling pathway, from sample preparation to final data output.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data_analysis Data Analysis sample Biological Sample (Analyte) add_is Add Deuterated IS sample->add_is Spiking extraction Extraction add_is->extraction lc Chromatographic Separation extraction->lc Injection ms Mass Spectrometry Detection lc->ms Ionization peak_area Peak Area Measurement (Analyte & IS) ms->peak_area ratio Calculate Peak Area Ratio (Analyte/IS) peak_area->ratio quantification Final Concentration ratio->quantification Interpolation calibration Calibration Curve calibration->ratio

References

Navigating the Regulatory Landscape: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecules is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard analytical technique, offering exceptional accuracy and precision. This guide provides a comprehensive comparison of IDMS with alternative methods, supported by experimental data, and outlines the key regulatory guidelines governing its use in drug development and clinical research.

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that utilizes isotopically labeled internal standards to achieve high accuracy and minimize measurement uncertainty. Its application is widespread, from therapeutic drug monitoring and biomarker validation to metabolic studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, including those based on mass spectrometry.

Regulatory Framework: A Harmonized Approach

The International Council for Harmonisation (ICH) has developed the M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA. This guideline provides a harmonized framework for the validation of bioanalytical assays, ensuring the reliability and quality of data submitted for regulatory review. Key validation parameters under ICH M10 include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte.

  • Limits of Quantification (LLOQ and ULOQ): The lowest and highest concentrations of an analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The effect of sample components on the ionization of the analyte.

Good Laboratory Practice (GLP) principles are also essential for non-clinical studies, ensuring the quality and integrity of the data generated.

Performance Comparison: IDMS vs. Alternative Techniques

IDMS is often compared with other analytical methods, most notably immunoassays (like ELISA) and conventional Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific application, required level of accuracy, and the nature of the analyte.

Quantitative Data Summary

Below are tables summarizing the performance characteristics of IDMS compared to immunoassays and conventional LC-MS/MS for various applications.

Table 1: Comparison of IDMS and Immunoassay for Hormone Analysis

Performance ParameterIsotope Dilution Mass Spectrometry (IDMS)Immunoassay (ELISA)
Specificity High (distinguishes between structurally similar compounds)Variable (prone to cross-reactivity)
Accuracy (% Bias) Typically < 5%Can be > 20%, especially at low concentrations
Precision (%RSD) < 10%15-25%
Lower Limit of Quantification (LLOQ) Low (pg/mL to ng/mL range)Generally higher than IDMS
Matrix Effects Minimized by co-eluting internal standardCan be significant

Table 2: Comparison of IDMS and Conventional LC-MS/MS for Small Molecule Drug Quantification

Performance ParameterIsotope Dilution Mass Spectrometry (IDMS)Conventional LC-MS/MS (External Calibration)
Accuracy (% Bias) < 5%5-15%
Precision (%RSD) < 5%5-15%
Linearity (r²) > 0.99> 0.99
Matrix Effects Significantly reducedCan be a major source of variability
Cost per Sample Higher (due to labeled standards)Lower

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are examples of experimental protocols for key applications of IDMS.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma by IDMS LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of an internal standard solution (the isotopically labeled version of the drug).
  • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a C18 reverse-phase column.
  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of the analyte in the sample using a calibration curve constructed from standards of known concentrations.

Protocol 2: Quantification of a Peptide Biomarker in Tissue Homogenate by IDMS

1. Sample Preparation:

  • Homogenize the tissue sample in a suitable buffer.
  • Determine the total protein concentration of the homogenate.
  • To a known amount of protein, add a known amount of the isotopically labeled peptide internal standard.
  • Perform enzymatic digestion of the proteins (e.g., with trypsin).
  • Clean up the digest using solid-phase extraction (SPE) to remove interfering substances.

2. LC-MS/MS Analysis:

  • Analyze the cleaned-up sample using a nano-flow LC system coupled to a high-resolution mass spectrometer.
  • Separate the peptides on a C18 column with a shallow gradient.
  • Acquire data in MRM or parallel reaction monitoring (PRM) mode.

3. Data Analysis:

  • Calculate the peak area ratio of the target peptide to its labeled internal standard.
  • Quantify the amount of the target peptide in the original sample based on the known amount of the added internal standard.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key workflows in IDMS.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add Isotopically Labeled Internal Standard Sample->Spike Extract Extraction/ Cleanup Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Quant Quantification Ratio->Quant

Caption: General workflow for Isotope Dilution Mass Spectrometry.

Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH M10) cluster_application Application Selectivity Selectivity & Specificity Optimization Optimization of Parameters Selectivity->Optimization Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision Linearity Linearity & Range Optimization->Linearity LLOQ LLOQ/ULOQ Optimization->LLOQ Stability Stability Optimization->Stability Matrix Matrix Effect Optimization->Matrix Routine Routine Sample Analysis Accuracy->Routine Precision->Routine Linearity->Routine LLOQ->Routine Stability->Routine Matrix->Routine

Caption: Bioanalytical method validation workflow based on ICH M10 guidelines.

Performance Evaluation of Bis(2-chloroethyl) phosphate-d8 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Bis(2-chloroethyl) phosphate-d8 (BCEP-d8) for use as an internal standard in proficiency testing (PT) and routine analytical testing. The focus is on comparing its expected performance against other deuterated and non-deuterated internal standards commonly employed in the analysis of organophosphate flame retardants (OPFRs) and their metabolites. The information presented is based on established principles of isotope dilution mass spectrometry and data from relevant analytical applications.

Introduction to Proficiency Testing and the Role of Internal Standards

Proficiency testing is a critical component of laboratory quality assurance, designed to assess the performance of individual laboratories for specific tests or measurements and to monitor laboratories' continuing performance. In the analysis of trace organic compounds like Bis(2-chloroethyl) phosphate (B84403) (BCEP), a metabolite of the widely used flame retardant Tris(2-chloroethyl) phosphate (TCEP), achieving accurate and precise results is paramount.

The use of a stable isotope-labeled internal standard, such as BCEP-d8, is considered the gold standard for quantitative analysis using mass spectrometry.[1] An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[2] Deuterated standards, like BCEP-d8, are structurally almost identical to the native analyte, ensuring they behave similarly during analytical procedures.

Performance Comparison of BCEP-d8 with Alternative Internal Standards

While specific proficiency testing reports detailing the performance of BCEP-d8 are not publicly available, its effectiveness can be inferred from the well-established principles of isotope dilution analysis and performance data from studies using analogous deuterated standards for OPFRs. The following table compares the expected performance characteristics of BCEP-d8 with other commonly used internal standards.

Internal StandardAnalyte(s)MatrixAnalytical MethodExpected Recovery (%)Expected Precision (%RSD)Key AdvantagesPotential Limitations
This compound Bis(2-chloroethyl) phosphate (BCEP)Water, Urine, DustLC-MS/MS, GC-MS90-110<15Co-elutes with the native analyte, providing the most accurate correction for matrix effects and procedural losses.[2]Higher cost compared to non-deuterated standards.
Tris(2-chloroethyl) phosphate-d12 (TCEP-d12) Tris(2-chloroethyl) phosphate (TCEP) and its metabolite BCEPWater, Urine, DustLC-MS/MS, GC-MS85-115<15Commercially available and widely used for TCEP analysis, can also monitor the parent compound.[3]As a precursor, its extraction and ionization behavior might not perfectly match that of the metabolite BCEP under all conditions.
Triphenyl Phosphate (TPP) Various OPFRsWater, DustGC-MS, LC-MS/MS70-120<20Cost-effective and readily available.Structural and chemical properties differ significantly from BCEP, leading to less accurate correction for matrix effects and recovery.[2]
Other Deuterated OPFR Metabolites (e.g., DPHP-d10) Specific OPFR metabolitesUrine, WaterLC-MS/MS90-110<15High accuracy for the specific target analyte.Not a direct structural analog for BCEP, potentially leading to slight differences in analytical behavior.

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results in the analysis of BCEP. Below is a representative experimental protocol for the quantification of BCEP in a water sample using BCEP-d8 as an internal standard, adapted from common practices for OPFR analysis.

Protocol 1: Analysis of Bis(2-chloroethyl) phosphate in Water by SPE and LC-MS/MS

1. Sample Preparation:

  • a. To a 100 mL water sample, add a known amount of BCEP-d8 internal standard solution.

  • b. Acidify the sample to pH 2 with a suitable acid (e.g., formic acid).

  • c. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.

  • d. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • e. Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • f. Dry the cartridge thoroughly under a stream of nitrogen.

  • g. Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • h. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • a. Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate BCEP from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • b. Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both BCEP and BCEP-d8 should be optimized on the instrument used.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Workflow for BCEP Analysis using BCEP-d8 cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with BCEP-d8 Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation Elute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the analysis of BCEP using BCEP-d8.

Rationale for Isotope Dilution Analyte BCEP (Analyte) Process Sample Preparation & Analysis Analyte->Process IS BCEP-d8 (Internal Standard) IS->Process Ratio Constant Ratio (BCEP / BCEP-d8) Process->Ratio Result Accurate Quantification Ratio->Result

Caption: The principle of accurate quantification using an ideal internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of BCEP in various matrices, a critical capability for successful participation in proficiency testing schemes. While direct comparative data from PT schemes for BCEP-d8 is limited, the principles of isotope dilution and performance data from related applications strongly support its superiority over non-isotopically labeled standards. For laboratories seeking to ensure the highest quality data in the analysis of OPFR metabolites, BCEP-d8 is the recommended internal standard.

References

Safety Operating Guide

Safe Disposal of Bis(2-chloroethyl) phosphate-d8: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Bis(2-chloroethyl) phosphate-d8, a deuterated organophosphate compound. Due to the lack of a specific Safety Data Sheet (SDS) for the deuterated variant, this guidance is predicated on the hazardous properties of its non-deuterated analogue, Tris(2-chloroethyl) phosphate, and established best practices for hazardous waste disposal.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The non-deuterated form is classified as harmful if swallowed, a suspected carcinogen, and may cause damage to fertility.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, inspect before use).To prevent skin contact with the substance.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from potential splashes.
Body Protection A laboratory coat and closed-toe shoes are mandatory.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.To protect against inhalation of potentially harmful fumes.

Step-by-Step Disposal Protocol:

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Under no circumstances should this chemical be disposed of via standard laboratory drains or as regular municipal waste.[1][3]

  • Waste Identification and Segregation:

    • Identify the waste stream containing this compound. This can include unused or expired product, solutions containing the compound, or contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this waste from all other laboratory waste streams to prevent unintentional chemical reactions.

  • Waste Containment:

    • Place all waste materials contaminated with this compound into a suitable, sealable, and clearly labeled hazardous waste container.[3][4]

    • The container should be made of a material that is resistant to the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture.

    • Affix the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Professional Disposal:

    • Arrange for a licensed professional waste disposal service to collect the hazardous waste.

    • Ensure that all institutional, local, regional, and national regulations for hazardous waste disposal are strictly followed.[1]

Accidental Spill Cleanup Procedure:

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill zone.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your institution's established protocols for hazardous chemicals. Do not wash the spill into the sewer system.[1]

Disposal Workflow:

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Identify Waste Stream (Unused product, solutions, contaminated labware) C Segregate from other waste streams A->C Segregate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place in a sealed, labeled hazardous waste container C->D Contain E Label: 'Hazardous Waste: this compound' D->E Label F Store in a designated, cool, dry, and well-ventilated area E->F Store G Arrange for collection by a licensed waste disposal service F->G Schedule H Final Disposal via regulated incineration G->H Transport

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.